Olomoucine II
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26N6O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |
InChI |
InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1 |
InChI Key |
NDUVSANREQEDRE-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Synonyms |
olomoucine II |
Origin of Product |
United States |
Foundational & Exploratory
Olomoucine II: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine II, a 2,6,9-trisubstituted purine derivative, is a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental methodologies used to elucidate these activities. The information presented is intended to support further research and drug development efforts centered on this and related small molecules.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to a range of cyclin-dependent kinases. This inhibition disrupts the normal progression of the cell cycle and can lead to transcriptional repression, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Kinase Inhibitory Profile
This compound demonstrates potent inhibitory activity against several key CDKs, with a particular specificity for those involved in both cell cycle control and transcriptional regulation.[1] Its inhibitory concentrations (IC50) have been determined through in vitro kinase assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Reference(s) |
| CDK9/cyclin T | 0.06 | [2] |
| CDK2/cyclin E | 0.1 | [2] |
| CDK7/cyclin H | 0.45 | [2] |
| CDK1/cyclin B | 7.6 | [2] |
| CDK4/cyclin D1 | 19.8 | [2] |
Cellular Effects of this compound
The inhibition of CDKs by this compound translates into significant cellular consequences, most notably cell cycle arrest and the induction of apoptosis.
Antiproliferative Activity
This compound exhibits broad-spectrum antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth are presented below.
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HOS | Osteosarcoma | 9.3 | [2] |
| T98G | Glioblastoma | 9.2 | [2] |
| HBL100 | Breast Cancer | 10.5 | [2] |
| BT474 | Breast Cancer | 13.6 | [2] |
| MCF-7 | Breast Cancer | 5.0 | [2] |
| HT-29 | Colon Cancer | 10.8 | [2] |
| CCRF-CEM | Leukemia | 5.3 | [2] |
| BV173 | Leukemia | 2.7 | [2] |
| HL60 | Leukemia | 16.3 | [2] |
Cell Cycle Arrest
A primary consequence of CDK inhibition by this compound is the arrest of the cell cycle at the G1/S and G2/M transitions.[3] This effect is a direct result of the inhibition of CDK2, CDK1, and other relevant CDKs that govern these checkpoints. The parent compound, Olomoucine, has also been shown to induce G1 and G2/M arrest.[4][5]
Induction of Apoptosis via the p53 Pathway
This compound is a potent inducer of apoptosis, particularly in cells with wild-type p53.[1] The proposed mechanism involves the activation of the p53 tumor suppressor protein.[3] Inhibition of transcriptional CDKs, such as CDK9, is thought to cause perturbations in RNA synthesis, leading to ribosomal stress. This stress results in the release of ribosomal proteins, such as L11, which can then bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1] The stabilization and activation of p53 lead to the transcriptional upregulation of its target genes, including the CDK inhibitor p21WAF1, which further contributes to cell cycle arrest and apoptosis.[1][3]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Olomoucine II: A Technical Guide to its Cyclin-Dependent Kinase Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the selectivity profile of Olomoucine II, a second-generation purine derivative and potent inhibitor of cyclin-dependent kinases (CDKs). This compound's activity against key cell cycle and transcriptional kinases makes it a valuable tool in cancer research and virology. This guide details its quantitative inhibitory data, the experimental methods used for its characterization, and its impact on critical cellular signaling pathways.
Kinase Inhibitor Selectivity Profile
This compound exhibits a distinct selectivity profile, with potent inhibitory activity against specific members of the CDK family. It is a competitive inhibitor that binds to the ATP-binding pocket of its target kinases.[1][2] Its efficacy is most pronounced against CDKs involved in both cell cycle regulation and transcriptional control. The quantitative inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation: In Vitro Kinase Inhibition
The table below summarizes the IC50 values of this compound against a panel of human cyclin-dependent kinases. The data highlights its high potency for CDK9, CDK2, and CDK7.[3] In contrast, this compound shows significantly lower activity against other kinases, with IC50 values often exceeding 100 µM for many, underscoring its selectivity for the CDK family.
| Kinase Complex | IC50 (µM) | Primary Function |
| CDK9 / Cyclin T | 0.06 | Transcriptional Regulation |
| CDK2 / Cyclin E | 0.1 | G1/S Phase Transition |
| CDK7 / Cyclin H | 0.45 | CDK-Activating Kinase (CAK), Transcription |
| CDK1 / Cyclin B | 7.6 | G2/M Phase Transition (Mitosis) |
| CDK4 / Cyclin D1 | 19.8 | G1 Phase Progression |
Impact on Cellular Signaling Pathways
This compound's inhibitory action on specific CDKs has significant downstream effects on cellular processes, most notably cell cycle progression and p53-mediated signaling.
Regulation of the Cell Cycle
CDKs are the core engines of the cell cycle, driving transitions between different phases. This compound's potent inhibition of CDK2 and, to a lesser extent, CDK1, leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[4][5][6] By blocking CDK2, this compound prevents the phosphorylation of key substrates required for the initiation of DNA synthesis, thus halting entry into the S phase.
Caption: this compound inhibits CDK2, preventing Rb phosphorylation and blocking G1/S transition.
Activation of the p53 Pathway
This compound's strong inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), has profound effects on transcription.[1][7] CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcript elongation.[1] Inhibition of this process can lead to "transcriptional stress," which in turn activates the tumor suppressor protein p53. Activated p53 induces the expression of target genes like p21WAF1, a potent CDK inhibitor that reinforces the cell cycle block.[7]
Caption: this compound inhibits CDK9, leading to p53 activation and cell cycle arrest.
Experimental Protocols: In Vitro Kinase Assay
Determining the IC50 values for a kinase inhibitor like this compound involves a biochemical assay that measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.
General Principle
The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibition is measured by the reduction in substrate phosphorylation. A common method utilizes radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP), where the incorporation of the radioactive phosphate into the substrate is detected and quantified.[8]
Detailed Methodology
-
Reagent Preparation :
-
Kinase Buffer : Prepare a suitable buffer (e.g., Tris-HCl or HEPES) containing MgCl₂, DTT, and other components necessary for optimal kinase activity.
-
Kinase Dilution : Dilute the purified, active CDK/cyclin complex to a predetermined concentration in kinase buffer.
-
Substrate Solution : Prepare a solution of the specific peptide or protein substrate (e.g., Histone H1 for CDK1/Cyclin B) in kinase buffer.
-
Inhibitor Dilutions : Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer to achieve a range of concentrations for the dose-response curve.
-
ATP Solution : Prepare a solution of ATP, including a known amount of [γ-33P]ATP, at a concentration typically close to the KM of the kinase for ATP.
-
-
Assay Procedure :
-
Plate Setup : In a 96-well plate, add the kinase buffer, the substrate solution, and the diluted this compound (or DMSO for the control wells).
-
Enzyme Addition : Add the diluted kinase to each well to initiate a pre-incubation with the inhibitor. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation : Start the kinase reaction by adding the [γ-33P]ATP solution to all wells.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination : Stop the reaction by adding a strong acid (e.g., phosphoric acid) or EDTA solution.
-
-
Signal Detection and Data Analysis :
-
Substrate Capture : Spot the reaction mixture from each well onto phosphocellulose paper or filters. The phosphorylated substrate will bind to the paper, while the unreacted [γ-33P]ATP will not.
-
Washing : Wash the papers extensively with a dilute acid solution to remove any unbound radioactive ATP.
-
Quantification : Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
IC50 Calculation : Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro radiometric kinase assay to determine inhibitor IC50 values.
References
- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Olomoucine II: A Technical Guide for Researchers
An In-depth Examination of a Potent Cyclin-Dependent Kinase Inhibitor
Olomoucine II, a 2,6,9-trisubstituted purine derivative, has emerged as a significant tool in cell cycle research and a potential candidate for therapeutic development due to its potent inhibitory activity against cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the biological activity of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its mechanism of action, target specificity, and effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site on various cyclin-dependent kinases.[1] This inhibition disrupts the phosphorylation of key substrates, leading to blocks in cell cycle progression and the induction of antiproliferative effects. The selectivity of this compound for different CDK-cyclin complexes is a key determinant of its cellular consequences.
Quantitative Analysis of Kinase Inhibition and Antiproliferative Activity
The potency of this compound has been quantified against a panel of key cell cycle and transcriptional CDKs. The half-maximal inhibitory concentrations (IC50) highlight its particular efficacy against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[2][3]
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06[2] |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8[3] |
The inhibitory action of this compound on CDKs translates into potent antiproliferative activity across a range of human cancer cell lines. This broad-spectrum activity underscores its potential as an anticancer agent.
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HOS | Osteosarcoma | 9.3[2] |
| T98G | Glioblastoma | 9.2[2] |
| HBL100 | Breast Cancer | 10.5[2] |
| BT474 | Breast Cancer | 13.6[2] |
| MCF-7 | Breast Cancer | 5.0[2] |
| HT-29 | Colon Cancer | 10.8[2] |
| CCRF-CEM | Leukemia | 5.3[2] |
| BV173 | Leukemia | 2.7[2] |
| HL60 | Leukemia | 16.3[2] |
Impact on Cellular Signaling Pathways
The primary consequence of CDK inhibition by this compound is the disruption of the cell division cycle. By targeting CDKs that govern the G1/S and G2/M transitions, this compound induces cell cycle arrest at these critical checkpoints.[4]
Furthermore, this compound has been shown to activate the p53 tumor suppressor pathway. Inhibition of transcriptional CDKs, particularly CDK9, can lead to perturbations in RNA synthesis, which in turn activates p53.[5][6] Activated p53 then transcriptionally upregulates the CDK inhibitor p21WAF1, reinforcing the cell cycle block.[5][6]
Antiviral Activity
Beyond its anticancer potential, this compound exhibits potent antiviral properties against a range of DNA viruses.[7] This activity is attributed to the reliance of these viruses on host cell CDKs for their replication. By inhibiting these cellular kinases, this compound effectively curtails viral replication.[7]
Table 3: Antiviral Activity of this compound
| Virus | IC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | 5.0[8] |
| Herpes Simplex Virus 2 (HSV-2) | 4.7[8] |
| Vaccinia Virus | 3.8[8] |
| Human Adenovirus type 4 (Ad4) | 2.4[8] |
| Human Cytomegalovirus (HCMV) | 3.2[8] |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and further investigation of this compound's biological activities.
In Vitro CDK Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 of this compound against a specific CDK, such as CDK2/cyclin E, using a radiometric assay with Histone H1 as a substrate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 5 µL of 5X kinase buffer, 2.5 µL of active CDK2/cyclin A (e.g., 100 ng), 5 µL of Histone H1 stock solution (final concentration 0.1 mg/mL), the desired concentration of this compound (or DMSO as a vehicle control), and sterile distilled water to a final volume of 15 µL.[5]
-
Initiation: Initiate the kinase reaction by adding 10 µL of diluted [γ-32P]ATP.[5]
-
Incubation: Incubate the reaction mixture for 10 minutes at 30°C with constant agitation.[5]
-
Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto the center of a 2cm x 2cm P81 phosphocellulose paper square.[5]
-
Washing: Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid, followed by one 5-minute wash with acetone.[5]
-
Quantification: Transfer the dried P81 paper squares to a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[5]
-
Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (WST-1)
This protocol outlines the use of the WST-1 assay to determine the antiproliferative effects of this compound on a given cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired period (e.g., 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[9][10]
Methodology:
-
Cell Treatment and Harvesting: Culture cells to approximately 70-80% confluency and treat with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.[9][10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for p53 and p21
This protocol provides a general framework for assessing the protein levels of p53 and p21 in response to this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound, wash with PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p53 and p21 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Plaque Reduction Assay for Antiviral Activity
This protocol describes a method to evaluate the antiviral efficacy of this compound.
Methodology:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluency.
-
Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated control and determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of cyclin-dependent kinases with significant antiproliferative and antiviral activities. Its well-characterized mechanism of action, involving the induction of cell cycle arrest and activation of the p53 pathway, makes it an invaluable research tool for dissecting these fundamental cellular processes. The detailed protocols provided in this guide are intended to facilitate further investigation into the multifaceted biological effects of this compound and to support its potential development as a therapeutic agent.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Olomoucine II: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, and its effects on cell cycle progression. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes the associated cellular pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a 2,6,9-trisubstituted purine analog that functions as a competitive inhibitor of ATP binding to the catalytic subunit of CDKs. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, and in many cases, apoptosis. Its inhibitory activity is most potent against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H, making it a valuable tool for studying the roles of these kinases in cell cycle control and transcription.[1][2] The inhibition of these CDKs disrupts the normal progression through the G1/S and G2/M phases of the cell cycle.[1][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on CDK activity and cell cycle distribution in various cancer cell lines.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Effect of Olomoucine on Cell Cycle Distribution in Human Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| KB 3-1 | 50 | 24 | Increased | Decreased | No Significant Change |
| MR65 (NSCLC) | 10 | 24 | Increased | Decreased | - |
| 50 | 24 | Increased | Decreased | - | |
| 100 | 24 | Increased | Decreased | - | |
| 200 | 24 | Increased | Decreased | - | |
| CHP-212 (Neuroblastoma) | 10 | 24 | Increased | Decreased | - |
| 50 | 24 | Increased | Decreased | - | |
| 100 | 24 | Increased | Decreased | - | |
| 200 | 24 | Increased | Decreased | - | |
| HL-60 (Leukemia) | High Dose | 24 | Decreased | - | Increased |
| HeLa (Cervical Cancer) | High Dose | 24 | Decreased | - | Increased |
Note: "-" indicates data not specified in the cited sources. "Increased" and "Decreased" indicate a significant change compared to untreated control cells. Specific percentages were not consistently available across all cited literature for a direct comparison.[4][5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), HL-60 (promyelocytic leukemia), MR65 (non-small cell lung cancer), and CHP-212 (neuroblastoma) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment. An equivalent concentration of DMSO should be used as a vehicle control.
-
Treatment: Seed cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control and incubate for the specified duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the percentage of cells in each phase of the cell cycle.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
-
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA.
-
The data is then analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
In Vitro CDK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to measure the inhibitory effect of this compound on the activity of specific CDK/cyclin complexes.
-
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B)
-
Kinase substrate (e.g., Histone H1 for CDK1, Rb protein for CDK2)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific recombinant CDK/cyclin complex, and the kinase substrate in a 384-well plate.
-
Add this compound at a range of concentrations to the wells. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
-
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to determine the effect of this compound on the expression levels of key cell cycle regulatory proteins.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E, Cyclin B1, CDK2, CDK4, p21, p27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the action and analysis of this compound.
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Caption: Principle of an in vitro kinase assay to measure this compound activity.
References
- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Olomoucine II: A Technical Guide to Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine II is a synthetic purine analogue that has garnered significant interest in oncology research due to its activity as a cyclin-dependent kinase (CDK) inhibitor.[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and apoptosis.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound, a second-generation derivative of olomoucine, exhibits enhanced CDK inhibitory activity and greater selectivity, leading to potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[3] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis in cancer cells.
Core Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of several key cyclin-dependent kinases. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis.
Cyclin-Dependent Kinase Inhibition
This compound is a potent inhibitor of several CDKs, with varying degrees of affinity. Notably, it strongly inhibits CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[1][2] The inhibition of these kinases disrupts critical cellular processes:
-
CDK2 Inhibition: CDK2 is essential for the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound can lead to a G1 phase arrest.[5][6]
-
CDK1 Inhibition: CDK1 governs the G2/M transition. Its inhibition can cause cells to arrest in the G2 phase.[5]
-
CDK7 Inhibition: As a component of the CDK-activating kinase (CAK), CDK7 is involved in the activation of other CDKs. Its inhibition has broad effects on cell cycle progression.
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for transcriptional elongation. Inhibition of CDK9 can suppress the transcription of anti-apoptotic proteins.
Induction of p53-Dependent Transcription
A key aspect of this compound's pro-apoptotic activity is its ability to induce the nuclear accumulation of the tumor suppressor protein p53.[3][4] This leads to the enhancement of p53-dependent transcription, which in turn upregulates the expression of pro-apoptotic genes, such as p21WAF1.[3] The activation of the p53 pathway is a critical step in the apoptotic cascade initiated by this compound in cancer cells with wild-type p53.
Quantitative Data: In Vitro Efficacy of this compound
The antiproliferative activity of this compound has been quantified across a range of cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) serving as a key metric of its potency.
Table 1: IC50 Values of this compound for CDK Inhibition
| CDK/Cyclin Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06[1][2] |
| CDK2/cyclin E | 0.1[1][2] |
| CDK7/cyclin H | 0.45[1][2] |
| CDK1/cyclin B | 7.6[1][2] |
| CDK4/cyclin D1 | 19.8[1][2] |
Table 2: Antiproliferative Activity (IC50) of this compound in Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| BV173 | Leukemia | 2.7[1] |
| MCF-7 | Breast Cancer | 5.0[1] |
| HT-29 | Colon Cancer | 5.3[1] |
| T98G | Glioblastoma | 9.2[1] |
| HOS | Osteosarcoma | 9.3[1] |
| HBL100 | Breast Cancer | 10.5[1] |
| BT474 | Breast Cancer | 13.6[1] |
| HL60 | Leukemia | 16.3[1] |
| CCRF-CEM | Leukemia | 7.4[1] |
| KB 3-1 | Cervical Carcinoma | 45[6] |
| MDA-MB-231 | Breast Cancer | 75[6] |
| Evsa-T | Breast Cancer | 85[6] |
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through a network of signaling pathways, primarily initiated by CDK inhibition and leading to the activation of the intrinsic apoptotic pathway.
p53-Mediated Apoptotic Pathway
In cancer cells with functional p53, this compound treatment leads to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and transcriptionally activates pro-apoptotic genes, including Bax and PUMA, while downregulating anti-apoptotic proteins like Bcl-2. This shifts the balance in the Bcl-2 family of proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Olomoucine II: A Cyclin-Dependent Kinase Inhibitor with Potent Antiviral Properties Against DNA Viruses
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Many DNA viruses are heavily reliant on the host cell's replication machinery, particularly the cyclin-dependent kinases (CDKs) that govern cell cycle progression. This dependency presents a strategic vulnerability for antiviral intervention. Olomoucine II, a potent second-generation inhibitor of CDKs, has demonstrated significant antiviral activity against a broad spectrum of DNA viruses. This document provides an in-depth technical overview of the antiviral properties of this compound, its mechanism of action, a summary of its efficacy, and detailed experimental protocols for its evaluation.
Introduction
This compound is a 2,6,9-trisubstituted purine derivative that functions as a potent inhibitor of several cyclin-dependent kinases, including CDK2, CDK7, and CDK9.[1][2] Originally developed for anticancer research due to the central role of CDKs in cell cycle deregulation in tumors, its mechanism of action has a direct translational application in virology.[3] Many DNA viruses do not encode a full complement of replication enzymes and must therefore usurp the host cell's machinery to replicate their genomes. By inhibiting host cell CDKs, this compound effectively creates an intracellular environment that is non-conducive to viral replication. Research has shown that this compound is a more potent antiviral agent than its predecessor, Roscovitine, and is effective against a range of human DNA viruses, including those resistant to conventional antiviral therapies.[4][5]
Mechanism of Action: Targeting Host CDKs to Inhibit Viral Replication
The primary antiviral mechanism of this compound is the inhibition of host cell CDKs that are critical for viral replication. DNA viruses have evolved to manipulate the host cell cycle to their advantage, often inducing the cell to enter or remain in the S-phase, where the cellular machinery for DNA synthesis is most active. CDKs are the master regulators of this process.
Key CDKs targeted by this compound and their roles in DNA virus replication include:
-
CDK2: In complex with Cyclin E and Cyclin A, CDK2 is a pivotal regulator of the G1/S phase transition and the initiation of DNA replication. For viruses like Herpes Simplex Virus (HSV), CDK2 activity is essential for the initiation of viral DNA synthesis.[4][6] Inhibition of CDK2 by this compound can therefore halt viral replication at a very early stage.
-
CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. Many DNA viruses, including Adenovirus and Human Cytomegalovirus (HCMV), rely on host cell transcription machinery for the expression of their genes.[5][7] By inhibiting CDK9, this compound can suppress the transcription of viral genes necessary for replication.[5]
The following diagram illustrates the general signaling pathway through which this compound exerts its antiviral effects.
Quantitative Data on Antiviral Activity
The efficacy of this compound has been quantified against several DNA viruses using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the drug required to inhibit viral replication by 50%. The data below is summarized from plaque reduction assays.[1][2][4]
| Virus | Virus Type | IC50 (µM) | Notes |
| Human Adenovirus type 4 (Ad4) | Adenoviridae | 2.4 | More potent than the conventional antiviral Cidofovir in this assay.[5] |
| Human Cytomegalovirus (HCMV) | Herpesviridae | 3.2 | |
| Vaccinia Virus (VV) | Poxviridae | 3.8 | First demonstration of a poxvirus being sensitive to a CDK inhibitor.[4] |
| Herpes Simplex Virus 2 (HSV-2) | Herpesviridae | 4.7 | Effective against wild-type strains. |
| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | 5.0 | Effective against wild-type and acyclovir-resistant strains.[4] |
Table 1: In vitro antiviral activity of this compound against various DNA viruses.
A noteworthy finding is the strong additive effect observed when this compound is used in combination with conventional DNA polymerase inhibitors. For instance, combining this compound with Cidofovir almost completely eliminated the spread of infectious adenovirus type-4 progeny from infected cells, highlighting the potential for combination therapies that target both host and viral factors.[4][5]
Detailed Experimental Protocols
The following sections describe representative methodologies for evaluating the antiviral properties and cytotoxicity of this compound. These protocols are based on standard virological assays and principles reported in the literature for testing CDK inhibitors.
Plaque Reduction Assay (PRA) for Antiviral Efficacy
This assay is the gold standard for determining the IC50 of an antiviral compound by quantifying the reduction in infectious virus particles.
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Cells: Human lung fibroblast cells (e.g., MRC-5) or other susceptible cell lines (e.g., A549 for Adenovirus, Vero for HSV).
-
Viruses: Laboratory strains of target DNA viruses (e.g., Ad4, HCMV Toledo, HSV-1 KOS, VV WR).
-
Compound: this compound dissolved in DMSO to create a stock solution, then serially diluted in culture medium.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS), antibiotics.
-
Overlay Medium: Culture medium mixed with a solidifying agent like agarose or carboxymethylcellulose to restrict virus spread to adjacent cells.
-
Stain: Crystal Violet or Neutral Red solution.
Procedure:
-
Cell Seeding: Seed MRC-5 cells (or other appropriate cell line) into 6-well or 24-well plates and incubate until they form a confluent monolayer (typically 24-48 hours).
-
Virus Infection: Aspirate the growth medium from the cells. Infect the monolayer with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Application: While the virus is adsorbing, prepare serial dilutions of this compound in the overlay medium.
-
Overlay Application: After the adsorption period, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound (and a no-drug control) to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to form. This varies by virus (e.g., 2-3 days for HSV, 7-10 days for Adenovirus).
-
Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formaldehyde) and stain the monolayer with Crystal Violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that the antiviral effect is not due to the drug killing the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
Cells: Uninfected MRC-5 cells (or the same cell line used in the PRA).
-
Compound: this compound dissolved in DMSO and serially diluted.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution).
Procedure:
-
Cell Seeding: Seed MRC-5 cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of this compound. Include a "cells only" control (no drug) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay to mimic the conditions of the antiviral experiment.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control. The CC50 value is determined by plotting cell viability against drug concentration.
The Selectivity Index (SI) , calculated as CC50 / IC50, is a critical measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over host cell toxicity.
Visualized Workflows
The following diagrams, generated using Graphviz, outline the logical flow of the key experimental procedures.
Conclusion
This compound represents a promising class of host-targeting antiviral agents. Its ability to inhibit key cellular CDKs essential for the replication of a wide range of DNA viruses, including drug-resistant strains, makes it a valuable lead compound for further development. The low micromolar IC50 values against herpesviruses, adenoviruses, and poxviruses underscore its potency. The synergistic effects observed with conventional DNA polymerase inhibitors suggest that combination therapies could be a particularly effective strategy, potentially lowering required dosages, reducing toxicity, and minimizing the risk of developing viral resistance. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound in treating DNA virus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid assay to screen for drug-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRC-5-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 6. brieflands.com [brieflands.com]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Olomoucine II: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine II is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2] As a 2,6,9-trisubstituted purine analog, it represents a significant advancement over its predecessor, olomoucine, exhibiting greater potency and selectivity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanisms of action of this compound, intended to support further research and drug development efforts in oncology and virology.
Chemical Structure and Physicochemical Properties
This compound is chemically described as (S)-2-(((2-((1-hydroxybutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)phenol. Its structure is characterized by a purine core with substitutions at the C2, C6, and N9 positions, which are crucial for its interaction with the ATP-binding pocket of CDKs.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (S)-2-(((2-((1-hydroxybutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)phenol |
| CAS Number | 500735-47-7 |
| Chemical Formula | C₁₉H₂₆N₆O₂ |
| Molecular Weight | 370.46 g/mol [2] |
| SMILES | OC--INVALID-LINK--NC1=NC(NCC2=C(C=CC=C2)O)=C3N=CN(C3=N1)C(C)C |
| InChI Key | NDUVSANREQEDRE-AWEZNQCLSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid powder |
| Solubility | Soluble in DMSO and Methanol. |
| Melting Point | Data not available |
| pKa | Data not available |
Biological Properties and Activity
This compound is a potent inhibitor of several cyclin-dependent kinases, with IC50 values in the nanomolar to low micromolar range. Its inhibitory activity extends to a range of cancer cell lines and viruses.
Table 3: Inhibitory Activity of this compound against Cyclin-Dependent Kinases (CDKs)
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 7.6[2] |
| CDK2/cyclin E | 0.1[2] |
| CDK4/cyclin D1 | 19.8[2] |
| CDK7/cyclin H | 0.45[2] |
| CDK9/cyclin T | 0.06[2] |
| ERK2 | 32[2] |
Table 4: Anti-proliferative Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Cancer | 10.5 |
| BT474 | Breast Cancer | 13.6 |
| MCF-7 | Breast Cancer | 5.0 |
| HT-29 | Colorectal Cancer | 10.8 |
| CCRF-CEM | Leukemia | 5.3 |
| BV173 | Leukemia | 2.7 |
| HL60 | Leukemia | 16.3 |
Table 5: Antiviral Activity of this compound
| Virus | IC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | 5[2] |
| Herpes Simplex Virus 2 (HSV-2) | 4.7[2] |
| Vaccinia Virus | 3.8[2] |
| Human Adenovirus type 4 (Ad4) | 2.4[2] |
| Human Cytomegalovirus (CMV) | 3.2[2] |
Table 6: Inhibition of Drug Transporters by this compound
| Transporter | IC50 (µM) |
| ABCB1 (P-glycoprotein) | 6.4[2] |
Mechanism of Action: p53 Signaling Pathway
This compound has been shown to induce the nuclear accumulation of the tumor suppressor protein p53 and enhance its transcriptional activity. This leads to the upregulation of p21WAF1, a key inhibitor of the cell cycle. A proposed mechanism involves the interaction of this compound with ribosomal protein L11, which in turn inhibits the E3 ubiquitin ligase MDM2. The inhibition of MDM2 prevents the degradation of p53, leading to its accumulation and subsequent cell cycle arrest.
Caption: this compound induces p53-mediated cell cycle arrest.
Experimental Protocols
CDK2/Cyclin A Kinase Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound like this compound against CDK2/cyclin A, using histone H1 as a substrate.
Materials:
-
Active CDK2/cyclin A enzyme
-
Histone H1 (substrate)
-
This compound (or other test inhibitor)
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, active CDK2/cyclin A enzyme, and histone H1 substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for determining CDK inhibition.
Cell Viability (MTT) Assay (Representative Protocol)
This protocol outlines a common method for assessing the anti-proliferative effects of a compound like this compound on cancer cell lines.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound is a potent and selective inhibitor of cyclin-dependent kinases with significant anti-proliferative and antiviral activities. Its ability to induce p53-mediated cell cycle arrest provides a strong rationale for its further investigation as a potential therapeutic agent in oncology. This technical guide summarizes the key chemical and biological characteristics of this compound to facilitate ongoing and future research in the field of drug discovery and development.
References
Olomoucine vs. Olomoucine II: A Technical Deep Dive for the Modern Researcher
An In-depth Technical Guide on the Core Differences, Mechanisms, and Experimental Applications of First and Second-Generation Cyclin-Dependent Kinase Inhibitors.
Introduction
Olomoucine, a purine derivative, emerged as one of the first selective inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its discovery paved the way for the development of more potent and specific CDK inhibitors. Olomoucine II, a second-generation derivative, represents a significant advancement with an altered kinase inhibition profile and enhanced cellular effects. This technical guide provides a comprehensive comparison of Olomoucine and this compound, offering researchers, scientists, and drug development professionals a detailed understanding of their core differences in mechanism of action, kinase selectivity, and experimental applications.
Mechanism of Action: A Tale of Two Generations
Both Olomoucine and this compound are ATP-competitive inhibitors, targeting the ATP-binding pocket of CDKs to prevent the phosphorylation of their substrates. However, their efficacy and selectivity differ significantly due to structural modifications.
Olomoucine (First Generation): Olomoucine primarily inhibits CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 with IC50 values in the low micromolar range.[1][2] Its inhibitory activity against other kinases, such as ERK1, is considerably weaker.[1] The cellular effects of Olomoucine are mainly attributed to its ability to induce cell cycle arrest at the G1/S and G2/M transitions.[3][4]
This compound (Second Generation): this compound exhibits a more potent and distinct kinase inhibition profile. It is a highly effective inhibitor of CDK2/cyclin E and CDK9/cyclin T, with IC50 values in the nanomolar range. While it also inhibits CDK1/cyclin B and CDK7/cyclin H, its activity against CDK4/cyclin D1 is weaker.[5] Notably, the increased potency against CDK9, a key regulator of transcription, contributes to some of its unique cellular activities, including the potent activation of the p53 tumor suppressor pathway.[5]
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of Olomoucine and this compound.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Kinase | Olomoucine (µM) | This compound (µM) |
| CDK1/cyclin B | 7[1][2] | 7.6 |
| CDK2/cyclin A | 7[1] | - |
| CDK2/cyclin E | 7[1] | 0.1 |
| CDK4/cyclin D1 | >1000 | 19.8 |
| CDK5/p35 | 3[1] | - |
| CDK7/cyclin H | - | 0.45 |
| CDK9/cyclin T | - | 0.06 |
| ERK1 (p44 MAPK) | 25[1] | - |
Table 2: Cellular Activity (EC50/IC50 Values for Cell Growth Inhibition)
| Cell Line | Olomoucine (µM) | This compound (µM) |
| KB 3-1 | 45[3] | - |
| MDA-MB-231 | 75[3] | - |
| Evsa-T | 85[3] | - |
| HCT116 | - | ~3.0 (estimated)[6] |
| NCI-H460 | - | <3.0[6] |
Note: EC50 and IC50 values for cell growth inhibition can vary depending on the cell line and assay conditions.
Signaling Pathways: Divergent Cellular Responses
The differential kinase selectivity of Olomoucine and this compound leads to distinct downstream effects on key signaling pathways, particularly the NF-κB and p53 pathways.
Olomoucine and the NF-κB Pathway
Olomoucine has been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway. It achieves this by reducing the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB.[7][8] This leads to a decrease in the expression of pro-inflammatory genes.
This compound and the p53 Pathway
This compound is a potent activator of the p53 tumor suppressor pathway.[5] This activation is, at least in part, due to its inhibition of CDK9, which can lead to perturbations in RNA synthesis. Such stress signals can lead to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of target genes, including the CDK inhibitor p21WAF1, which further contributes to cell cycle arrest.[5][9] Furthermore, this compound treatment has been shown to promote the formation of a complex between MDM2 and the ribosomal protein L11, which inhibits the ubiquitin ligase function of MDM2, thereby preventing p53 degradation.[5][10]
Experimental Protocols: Methodologies for Key Assays
This section provides detailed methodologies for key experiments commonly used to characterize Olomoucine and this compound.
In Vitro Kinase Assay (CDK9/Cyclin K Assay)
This protocol is adapted for a 96-well plate format using a commercial kinase assay kit.
-
Reagent Preparation:
-
Thaw recombinant active CDK9/Cyclin K enzyme, substrate peptide (e.g., PDKtide), and 10x kinase assay buffer on ice.
-
Prepare a 1x kinase assay buffer by diluting the 10x stock with sterile deionized water.
-
Prepare serial dilutions of this compound (or Olomoucine) in 1x kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a 2x ATP solution in 1x kinase assay buffer. The final ATP concentration in the reaction should be at or near the Km for the enzyme.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 5 µL of the diluted inhibitor. For control wells, add 5 µL of 1x kinase assay buffer with the same percentage of DMSO.
-
Add 10 µL of a master mix containing the CDK9/Cyclin K enzyme and the substrate peptide diluted in 1x kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer) or by proceeding directly to the detection step, depending on the assay kit.
-
-
Detection:
-
Detect the kinase activity using a suitable method, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Read the signal on a plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability/Proliferation Assay (MTS Assay)
This protocol describes a colorimetric assay to determine the effect of the inhibitors on cell viability.
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Olomoucine or this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include vehicle control (e.g., DMSO) wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Approximately 1-4 hours before the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C until a color change is visible. The incubation time will vary depending on the cell type and metabolic rate.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 or EC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][12][13]
-
Western Blotting for p53 and p21
This protocol outlines the steps to analyze the protein levels of p53 and its downstream target p21 following treatment with this compound.
-
Cell Lysis:
-
Plate and treat cells with this compound as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and p21 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
Conclusion
This compound represents a significant refinement of the first-generation CDK inhibitor, Olomoucine. Its increased potency, particularly against CDK9, and altered selectivity profile translate into distinct and more potent cellular effects, including robust activation of the p53 pathway. This in-depth technical guide provides a comparative framework for researchers to understand the nuances of these two compounds. The provided data tables, signaling pathway diagrams, and experimental protocols serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the roles of CDKs in cellular processes and for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Olomoucine II: An In-depth Technical Guide to its In Vitro Cytotoxicity in Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, across various tumor cell lines. This document outlines its mechanism of action, summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.
Introduction: this compound as a Cyclin-Dependent Kinase Inhibitor
This compound is a second-generation purine analogue that demonstrates significant inhibitory activity against several cyclin-dependent kinases (CDKs). These enzymes are crucial regulators of the cell cycle, transcription, and apoptosis.[1] By targeting CDKs, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. Its enhanced CDK inhibitory activity and increased selectivity make it a compound of interest in cancer research.[1]
This compound is a potent inhibitor of CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[2][3] Its inhibitory action on these key cell cycle regulators leads to cell cycle blocks at the G1/S and G2/M transitions.[1] Furthermore, this compound has been shown to induce the nuclear accumulation of the tumor suppressor protein p53 and enhance p53-dependent transcription, which in turn leads to the induction of p21WAF1, a potent CDK inhibitor.[1][4] This activation of the p53 pathway contributes significantly to its antiproliferative and cytotoxic effects.
Quantitative Analysis of In Vitro Cytotoxicity
The cytotoxic and antiproliferative activities of this compound have been evaluated across a range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values serve as key quantitative measures of its potency. The following table summarizes the reported IC50 and EC50 values for this compound in various cell lines after a 72-hour exposure period.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HOS | Osteosarcoma | 9.3 | [2] |
| T98G | Glioblastoma | 9.2 | [2] |
| HBL100 | Breast Cancer | 10.5 | [2] |
| BT474 | Breast Cancer | 13.6 | [2] |
| MCF-7 | Breast Cancer | 5.0 | [2] |
| HT-29 | Colon Carcinoma | 10.8 | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3, 7.4 | [2] |
| BV173 | B-cell Precursor Leukemia | 2.7 | [2] |
| HL-60 | Promyelocytic Leukemia | 16.3 | [2] |
| BJ | Normal Human Fibroblast | 5.4 (EC50) | [2] |
Experimental Protocols
The following section details the methodologies commonly employed to assess the in vitro cytotoxicity of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: A panel of human tumor cell lines (e.g., MCF-7, HL-60, HOS, T98G) and, for comparison, non-tumor cell lines (e.g., BJ fibroblasts) are used.[2]
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. They are cultured in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. The cells are then incubated for a specified period, commonly 72 hours.[2]
Cytotoxicity and Antiproliferative Assays
-
Calcein AM Assay: This fluorescence-based assay measures cell viability. Calcein AM is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases in viable cells to the fluorescent calcein. The fluorescence intensity is directly proportional to the number of living cells.
-
WST-1 Assay: This colorimetric assay assesses cell proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to form a formazan dye. The amount of formazan produced is proportional to the number of metabolically active cells.
-
SRB (Sulphorhodamine B) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.
Cell Cycle Analysis
-
Flow Cytometry: Cells are treated with this compound for a defined period, then harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M). A hypoploid peak can indicate the presence of apoptotic cells.[5]
Apoptosis Detection
-
Annexin V/PI Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.
-
PARP-1 Cleavage: The cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) by caspases is a hallmark of apoptosis and can be detected by Western blotting.[6]
Visualizing Experimental and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound cytotoxicity and its proposed signaling pathway.
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Conclusion
This compound demonstrates significant in vitro cytotoxicity against a variety of tumor cell lines, with IC50 values typically in the low micromolar range. Its mechanism of action is primarily driven by the inhibition of key cyclin-dependent kinases, leading to cell cycle arrest at the G1/S and G2/M phases and the induction of apoptosis. A notable aspect of its activity is the activation of the p53 tumor suppressor pathway. The comprehensive data and standardized protocols presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and other CDK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
Olomoucine II: A Technical Guide to Investigating Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine II, a second-generation purine analogue, has emerged as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), making it an invaluable tool for the study of cell cycle regulation. Its ability to arrest cells at critical checkpoints, particularly the G1/S and G2/M transitions, allows for detailed investigation into the molecular machinery governing cell cycle progression and the cellular response to checkpoint activation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in cell cycle checkpoint analysis.
Mechanism of Action: A Selective CDK Inhibitor
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of several key CDKs, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of crucial substrates required for cell cycle progression. Notably, this compound exhibits a distinct selectivity profile, with potent activity against CDK2, CDK7, and CDK9, and to a lesser extent, CDK1. This selectivity allows for a more targeted dissection of specific cell cycle pathways compared to broader-spectrum kinase inhibitors.
The inhibition of CDK2/cyclin E and CDK2/cyclin A complexes is central to this compound-induced G1/S arrest. At the G2/M checkpoint, inhibition of CDK1/cyclin B activity is the primary mechanism of action. Furthermore, by inhibiting CDK7 and CDK9, this compound can also impact transcription, which can indirectly influence cell cycle progression and checkpoint responses. Studies have also shown that this compound can induce the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21WAF1, further contributing to cell cycle arrest.
Quantitative Data
Table 1: Inhibitory Potency of this compound against Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06[1][2] |
| CDK2/cyclin E | 0.1[1][2] |
| CDK7/cyclin H | 0.45[1][2] |
| CDK1/cyclin B | 7.6[1][2] |
| CDK4/cyclin D1 | 19.8[1][2] |
Table 2: Antiproliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HOS | Osteosarcoma | 9.3[1] |
| T98G | Glioblastoma | 9.2[1] |
| HBL100 | Breast Cancer | 10.5[1] |
| BT474 | Breast Cancer | 13.6[1] |
| MCF-7 | Breast Cancer | 5.0[1] |
| HT-29 | Colon Cancer | 10.8[1] |
| CCRF-CEM | Leukemia | 5.3[1] |
| BV173 | Leukemia | 2.7[1] |
| HL60 | Leukemia | 16.3[1] |
Experimental Protocols
Cell Synchronization using Double Thymidine Block
To enhance the population of cells at a specific checkpoint after this compound treatment, synchronizing the cells at the G1/S boundary is recommended.
Materials:
-
Complete cell culture medium
-
Thymidine solution (200 mM stock in sterile water)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Seed cells to be 30-40% confluent on the day of the first thymidine addition.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.
-
Aspirate the thymidine-containing medium and wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete medium and incubate for 9-10 hours to release the cells from the block.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.
-
To release the cells into the cell cycle, aspirate the thymidine-containing medium, wash twice with pre-warmed sterile PBS, and add fresh complete medium. At this point, this compound can be added to study its effects on progression through the S and G2/M phases.
Caption: G1/S checkpoint signaling pathway and the inhibitory effect of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells treated with this compound (e.g., 10-50 µM for 24-48 hours, concentration and time should be optimized for each cell line)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of Checkpoint Proteins
This protocol is for the detection of key cell cycle checkpoint proteins that are affected by this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-phospho-Rb (Ser807/811), anti-cdc25c, anti-p21, anti-p53, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
Caption: G2/M checkpoint signaling pathway and the inhibitory effect of this compound.
Conclusion
This compound is a powerful pharmacological tool for dissecting the intricate pathways that govern cell cycle checkpoints. Its selectivity for key CDKs allows for targeted studies of the G1/S and G2/M transitions. By employing the detailed protocols outlined in this guide, researchers can effectively utilize this compound to investigate the molecular mechanisms of cell cycle control, identify novel therapeutic targets, and advance our understanding of diseases driven by cell cycle dysregulation, such as cancer. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining robust and reproducible results.
References
Methodological & Application
Application Notes and Protocols: Optimal Concentration of Olomoucine II for Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olomoucine II is a potent second-generation inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant antiproliferative activity across a range of cancer cell lines.[1][2][3] By targeting key regulators of the cell cycle, this compound induces cell cycle arrest and apoptosis, making it a compound of interest in oncology research and drug development. These application notes provide a summary of effective concentrations of this compound in various cancer cell lines and detailed protocols for key experimental assays to determine its optimal concentration and mechanism of action.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and with particular potency against CDK9.[3] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to arrests at the G1/S and G2/M transitions.[1] Furthermore, this compound has been shown to induce the nuclear accumulation of the p53 tumor suppressor protein, leading to the transcriptional activation of p53 target genes, such as p21WAF1, which further contributes to cell cycle arrest and apoptosis.[1][2]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The optimal concentration of this compound varies among different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound across various human cancer cell lines.
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Cancer | 10.5 |
| BT474 | Breast Cancer | 13.6 |
| MCF-7 | Breast Cancer | 5.0 |
| HT-29 | Colon Cancer | 10.8 |
| CCRF-CEM | Leukemia | 5.3 |
| BV173 | Leukemia | 2.7 |
| HL60 | Leukemia | 16.3 |
Data sourced from MedchemExpress.[3]
Table 2: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase/Cyclin Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
Data sourced from MedchemExpress.[3]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CDKs, leading to cell cycle arrest and p53 activation.
Experimental Workflow: Determining Optimal Concentration
Caption: Workflow for assessing this compound's effects on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4][5] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at desired concentrations and time points.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.[6][7] The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
Application Notes: Utilizing Olomoucine II for Western Blot Analysis of Cell Cycle Regulation
Introduction
Olomoucine II is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] It functions as a competitive inhibitor at the ATP-binding site of several CDK/cyclin complexes, thereby blocking their kinase activity and inducing cell cycle arrest, primarily at the G1/S and G2/M transitions.[2][3] At higher concentrations, this compound can also trigger apoptosis.[4] These properties make this compound a valuable tool for studying cell cycle progression and the efficacy of CDK inhibition in various cell lines. Western blotting is a fundamental technique to analyze the protein-level changes induced by this compound, such as the phosphorylation status of CDK substrates and the expression levels of key cell cycle proteins.
Mechanism of Action
This compound exhibits selectivity for several CDKs. It is a potent inhibitor of CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[1] By inhibiting these kinases, this compound prevents the phosphorylation of crucial substrates required for cell cycle progression. For instance, inhibition of CDK2 can prevent the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes necessary for S-phase entry. Inhibition of CDK1 (cdc2) blocks entry into mitosis.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound against various Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
Data sourced from MedchemExpress.[1]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration (µM) | Observed Effect | Reference |
| RAW264.7 | 75 | Arrested cell proliferation | [Cell Mol Life Sci. 2007;64(14):1884-95.[3]] |
| Various Human Cancer Lines | EC50: 45 - 85 | Inhibition of cell growth | [Anticancer Drugs. 1997 Jul;8(6):623-31.[5]] |
| Ad4-infected cells | 5 | Antiviral effect without cytotoxicity | [Retrovirology. 2010 Oct 1;7:86.[4]] |
| Various Human Cancer Lines | IC50: 2.7 - 16.3 | Antiproliferative activity (72h treatment) | [Cell Mol Life Sci. 2005 Aug;62(15):1763-71.[1]] |
Signaling Pathway Diagram
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Experimental Protocols
This protocol provides a general guideline for treating cultured cells with this compound and subsequently preparing cell lysates for Western blot analysis to assess changes in protein expression and phosphorylation.
Materials
-
This compound (store as recommended, typically at -20°C)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer: 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)[6]
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Cyclin B1, anti-p21, loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Protocol
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow to 50-70% confluency.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 5, 10, 25, 50, 75 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The optimal time will depend on the cell type and the specific protein of interest.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.[6]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[6]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.[3]
-
-
Sample Preparation for Western Blot:
-
Based on the protein concentration, normalize the volume of each lysate to contain an equal amount of protein (typically 20-50 µg per lane).
-
Add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7][8]
-
-
Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel, along with a protein molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6][7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6][8]
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[6][7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6][9]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Cell Cycle Analysis Using Olomoucine II and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine II is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant selectivity for CDK2, CDK7, and CDK9.[1] These kinases are crucial regulators of cell cycle progression and transcription. By competitively binding to the ATP pocket of these enzymes, this compound effectively disrupts the cell cycle machinery, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[2][3] This property makes this compound a valuable tool for cancer research and drug development, enabling the study of cell cycle checkpoints and the development of novel anti-proliferative therapies. This document provides a detailed protocol for inducing cell cycle arrest with this compound and subsequent analysis using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: CDK Inhibition
This compound exerts its anti-proliferative effects by inhibiting the activity of key cyclin-dependent kinases. The cell cycle is driven by the sequential activation of CDKs by their cyclin partners. This compound's primary targets, CDK2, CDK7, and CDK9, play pivotal roles in this process. CDK2, in complex with cyclin E and cyclin A, is essential for the transition from G1 to S phase and for S phase progression. CDK7 is a component of the CDK-activating kinase (CAK), which is required for the activation of other CDKs. CDK9, as part of the positive transcription elongation factor b (P-TEFb), regulates transcription. By inhibiting these kinases, this compound prevents the phosphorylation of substrate proteins necessary for cell cycle progression, leading to arrest at various checkpoints. At higher concentrations, this compound can also induce apoptosis.[4]
Figure 1: Simplified signaling pathway of this compound-mediated cell cycle arrest.
Quantitative Data Summary
The following table summarizes the effects of this compound on the cell cycle distribution of Raji cells after 24 hours of treatment, with and without gamma-irradiation. This data is representative of the types of results that can be obtained using the described protocol.
| Treatment Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 39.6 | 38.6 | 21.8 |
| This compound (25 µM) | 42.7 | 32.8 | 24.5 |
| This compound (50 µM) | 43.9 | 34.5 | 21.6 |
| γ-Irradiation (5 Gy) | 32.0 | 37.2 | 30.8 |
| γ-Irradiation (5 Gy) + this compound (25 µM) | 33.5 | 28.0 | 38.5 |
| γ-Irradiation (5 Gy) + this compound (50 µM) | 37.0 | 23.4 | 39.6 |
Data adapted from a study on Raji cells.[5]
Experimental Protocols
This section details the protocol for treating cells with this compound and analyzing the cell cycle distribution by flow cytometry using propidium iodide staining.
Materials
-
This compound (stock solution in DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Protocol
1. Cell Culture and Treatment
-
Culture cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in culture plates at a density that will allow for exponential growth during the treatment period.
-
Allow cells to attach and resume growth (typically 24 hours).
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 10 µM to 100 µM. A DMSO-only control should be included.
-
Remove the medium from the cells and replace it with the medium containing the desired concentration of this compound or the DMSO control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation
-
For adherent cells:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with a complete culture medium and transfer the cell suspension to a centrifuge tube.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
3. Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at approximately 617 nm.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).
Figure 2: Experimental workflow for this compound cell cycle analysis.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension before fixation. Gentle pipetting or passing cells through a cell strainer can help.
-
High CV in G1 Peak: Inconsistent staining or instrument issues. Ensure proper mixing during staining and check flow cytometer performance.
-
Noisy Sub-G1 Peak: This may indicate apoptosis. Confirm with other apoptosis assays if necessary. High concentrations of this compound are known to induce apoptosis.[4]
-
Low Fluorescence Signal: Ensure PI and RNase A concentrations are optimal and that the staining incubation is sufficient.
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Olomoucine II in In Vivo Animal Studies
A AVISO IMPORTANTE: A pesquisa exaustiva da literatura científica e de bancos de dados pré-clínicos não revelou estudos detalhados in vivo publicados especificamente para a Olomoucina II em modelos animais. As informações sobre dosagem, vias de administração, farmacocinética, toxicidade e eficácia in vivo para este composto específico não estão publicamente disponíveis. A maioria dos dados publicados se concentra em suas atividades in vitro como um potente inibidor da quinase dependente de ciclina (CDK).
Portanto, as notas de aplicação e os protocolos a seguir são apresentados como um guia ilustrativo para pesquisadores que planejam estudos in vivo com Olomoucina II. O protocolo experimental é um modelo geral para avaliação de um inibidor de CDK em um modelo de xenoenxerto de camundongo e exigirá otimização e validação significativas. As vias de sinalização representadas são baseadas em dados in vitro e são os alvos pretendidos para estudos in vivo.
Visão Geral do Composto
A Olomoucina II é um derivado da purina e um potente inibidor de segunda geração das quinases dependentes de ciclina (CDKs). Estudos in vitro demonstraram que ela inibe seletivamente várias CDKs, incluindo CDK1, CDK2, CDK7 e CDK9, em concentrações micromolares baixas.[1] Essa inibição interrompe a progressão do ciclo celular e a transcrição, levando a efeitos antiproliferativos em várias linhas de células cancerígenas e atividade antiviral.[1][2][3] A Olomoucina II demonstrou induzir a parada do ciclo celular nas transições G1/S e G2/M e pode ativar vias supressoras de tumor, como a p53.[1]
Dados Quantitativos (Baseado em Atividade In Vitro)
A ausência de dados in vivo impede a criação de tabelas com parâmetros farmacocinéticos ou de eficácia. A tabela a seguir resume a atividade inibitória in vitro da Olomoucina II contra várias CDKs, o que fundamenta sua investigação in vivo.
| Alvo da Quinase | IC50 (µM) | Contexto Celular | Referência |
| CDK9/ciclina T | 0.06 | Ensaio livre de células | [3] |
| CDK2/ciclina E | 0.1 | Ensaio livre de células | [3] |
| CDK7/ciclina H | 0.45 | Ensaio livre de células | [3] |
| CDK1/ciclina B | 7.6 | Ensaio livre de células | [3] |
| CDK4/ciclina D1 | 19.8 | Ensaio livre de células | [3] |
Vias de Sinalização Afetadas
A Olomoucina II exerce seus efeitos principalmente através da inibição das CDKs, que são nós centrais na regulação do ciclo celular e da transcrição.
Protocolo Experimental: Estudo de Eficácia In Vivo (Modelo Geral)
Este protocolo descreve um estudo de eficácia geral para avaliar a Olomoucina II em um modelo de xenoenxerto de camundongo com câncer. Este é um modelo e não foi validado para a Olomoucina II.
Fluxo de Trabalho Experimental
Materiais
-
Olomoucina II (pureza >98%)
-
Veículo de formulação (por exemplo, DMSO, solução salina, PEG400. A solubilidade e a estabilidade devem ser determinadas)
-
Linha de células cancerígenas apropriada (por exemplo, uma com alta expressão de CDKs alvo)
-
Camundongos imunodeficientes (por exemplo, NOD/SCID ou NSG), 6-8 semanas de idade
-
Meio de cultura de células e reagentes
-
Matrigel (opcional, para melhorar o crescimento do tumor)
-
Equipamento de anestesia
-
Paquímetros para medição de tumor
-
Equipamento de dosagem (seringas, agulhas, tubos de gavagem)
Procedimento
-
Preparação da Formulação do Fármaco:
-
Prepare uma solução-mãe de Olomoucina II em um solvente apropriado (por exemplo, DMSO).
-
Prepare as formulações de dosagem finais diluindo a solução-mãe no veículo escolhido. A concentração final do solvente (por exemplo, DMSO) deve ser mantida baixa (<10%) e consistente em todos os grupos.
-
Prepare um grupo de controle de veículo contendo a mesma concentração de solvente que os grupos de tratamento.
-
-
Implantação de Células Tumorais:
-
Cultive as células cancerígenas em condições assépticas.
-
Colha as células durante a fase de crescimento exponencial e determine a viabilidade (deve ser >90%).
-
Ressuspenda as células em meio sem soro ou PBS a uma concentração apropriada (por exemplo, 5 x 10^6 células por 100 µL).
-
Se estiver usando, misture a suspensão de células 1:1 com Matrigel no gelo.
-
Anestesie os camundongos e injete a suspensão de células por via subcutânea no flanco direito.
-
-
Monitoramento do Crescimento do Tumor e Randomização:
-
Monitore o crescimento do tumor medindo o comprimento e a largura com um paquímetro a cada 2-3 dias.
-
Calcule o volume do tumor usando a fórmula: (Largura² x Comprimento) / 2.
-
Quando os tumores atingirem um volume médio de 100-200 mm³, randomize os camundongos em grupos de tratamento (n=8-10 por grupo).
-
-
Administração do Tratamento:
-
Administre a Olomoucina II e o veículo de acordo com o cronograma e a via planejados. As vias potenciais incluem intraperitoneal (IP), intravenosa (IV) ou oral (PO). A dosagem e o cronograma (por exemplo, uma vez ao dia, 5 dias por semana) devem ser determinados em estudos preliminares de tolerabilidade.
-
Monitore os animais diariamente em busca de sinais de toxicidade (perda de peso, pelos eriçados, letargia).
-
-
Avaliação da Eficácia e Toxicidade:
-
Meça o volume do tumor e o peso corporal 2-3 vezes por semana.
-
O estudo deve ser encerrado quando os tumores no grupo de controle atingirem um tamanho predeterminado (por exemplo, 1500-2000 mm³) ou se os animais apresentarem perda de peso superior a 20% ou outros sinais de toxicidade grave.
-
No desfecho, sacrifique os animais e colete os tumores e os principais órgãos para análise (por exemplo, histologia, western blot para marcadores de farmacodinâmica como fosfo-Rb).
-
Análise de Dados
-
Eficácia Antitumoral: Compare o crescimento médio do tumor entre os grupos tratados e o grupo de controle. Calcule a inibição do crescimento tumoral (TGI).
-
Tolerabilidade: Avalie as alterações no peso corporal e observe os sinais clínicos de toxicidade.
-
Análise Estatística: Use testes estatísticos apropriados (por exemplo, ANOVA ou teste t) para determinar a significância das diferenças observadas.
Considerações para o Desenvolvimento de Protocolos
-
Farmacocinética e Toxicidade: Antes dos estudos de eficácia, é crucial realizar estudos de farmacocinética (PK) e de toxicidade para determinar a dose máxima tolerada (DMT) e entender a exposição ao fármaco.
-
Biomarcadores Farmacodinâmicos: A incorporação de biomarcadores (por exemplo, níveis de fosforilação de proteínas alvo em tecidos tumorais) é essencial para confirmar que a Olomoucina II está atingindo seu alvo in vivo.
-
Seleção do Modelo Animal: A escolha do modelo de xenoenxerto (derivado de linha celular ou derivado do paciente) deve ser orientada pela questão da pesquisa.
Esta documentação serve como ponto de partida para pesquisadores interessados em investigar a Olomoucina II in vivo. Devido à falta de dados publicados, é necessária uma extensa pesquisa exploratória para desenvolver um protocolo robusto e informativo.
References
- 1. Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Antiviral Screening using Olomoucine II in a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine II, a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant antiviral activity against a broad spectrum of DNA viruses.[1][2][3] As a second-generation derivative of roscovitine, this compound exhibits enhanced inhibitory action, particularly against CDK9, a key regulator of viral gene transcription.[1] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a plaque reduction assay for the screening and evaluation of its antiviral efficacy. The plaque reduction assay is a robust and widely accepted method for quantifying the inhibition of viral replication.[4][5]
Principle of the Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus. In this assay, a confluent monolayer of host cells is infected with a known titer of virus. The infected cells are then overlaid with a semi-solid medium, which restricts the spread of progeny virions to neighboring cells. This results in the formation of localized areas of cell death, or "plaques," which can be visualized and counted. The presence of an effective antiviral agent, such as this compound, will lead to a reduction in the number and/or size of these plaques, allowing for the determination of the compound's inhibitory concentration.
Antiviral Activity of this compound
This compound has been shown to inhibit the replication of several human DNA viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Human Adenovirus type 4 (Ad4), and Human Cytomegalovirus (HCMV).[1][2][3] Its mechanism of action is primarily attributed to the inhibition of host cell CDKs, which are essential for viral gene expression and replication.[1] Notably, this compound is more potent than its predecessor, roscovitine, in inhibiting viral replication.[1]
Data Presentation
The following tables summarize the quantitative data regarding the antiviral activity and cytotoxicity of this compound.
Table 1: In Vitro Antiviral Activity of this compound (IC50 Values)
| Virus | This compound IC50 (µM) | Roscovitine IC50 (µM) |
| Herpes Simplex Virus-1 (HSV-1) | 5.0 ± 0.5 | > 20 |
| Herpes Simplex Virus-2 (HSV-2) | 4.7 ± 0.4 | > 20 |
| Vaccinia Virus (VV) | 3.8 ± 0.3 | > 20 |
| Human Adenovirus type 4 (Ad4) | 2.4 ± 0.2 | 8.5 ± 0.7 |
| Human Cytomegalovirus (HCMV) | 3.2 ± 0.3 | 4.1 ± 0.4 |
IC50 (50% inhibitory concentration) values were determined by plaque reduction assays. Data is presented as mean ± standard deviation.[1]
Table 2: Cytotoxicity of this compound in Human Fetal Foreskin Fibroblast (HFFF) Cells (CC50 Values)
| Incubation Time (hours) | This compound CC50 (µM) |
| 24 | > 50 |
| 48 | 35.5 ± 2.5 |
| 72 | 22.1 ± 1.8 |
| 96 | 15.8 ± 1.2 |
CC50 (50% cytotoxic concentration) values were determined by WST-1 assay. Data is presented as mean ± standard deviation.[1]
Experimental Protocols
General Plaque Reduction Assay Protocol for Antiviral Screening
This protocol provides a general framework for a plaque reduction assay. Specific parameters such as cell type, virus titer, and incubation times should be optimized for the specific virus-host cell system being investigated.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero cells for HSV, A549 cells for Adenovirus)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Virus stock with a known titer (PFU/mL)
-
This compound stock solution (dissolved in DMSO)
-
Semi-solid overlay medium (e.g., 1.2% Methylcellulose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution).
-
-
Virus Dilution and Infection:
-
On the day of the experiment, dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Aspirate the culture medium from the cell monolayers and wash once with PBS.
-
Infect the cells by adding the diluted virus to each well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Compound Treatment and Overlay:
-
After the adsorption period, aspirate the viral inoculum.
-
Add the prepared dilutions of this compound (or vehicle control) to the respective wells.
-
Gently add an equal volume of the semi-solid overlay medium to each well and mix by gentle rocking.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After the incubation period, aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (WST-1 Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cells (same as used in the plaque reduction assay)
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control and a cell-only control.
-
-
Incubation:
-
Incubate the plate for the same duration as the plaque reduction assay.
-
-
WST-1 Assay:
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
Mandatory Visualizations
Signaling Pathway of this compound in Viral Replication
Caption: this compound inhibits viral replication by targeting host cell CDKs.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral screening.
References
- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Olomoucine II IC50 Values in Different Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine II is a potent second-generation cyclin-dependent kinase (CDK) inhibitor, demonstrating significant antiproliferative and anticancer activities in vitro.[1] As a 2,6,9-trisubstituted purine, it competitively binds to the ATP-binding pocket of several CDKs, leading to cell cycle arrest and inhibition of cell proliferation.[2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using standard colorimetric assays.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of key cyclin-dependent kinases that regulate cell cycle progression. The primary targets of this compound include CDK1, CDK2, CDK4, CDK7, and CDK9.[1][3][4] Inhibition of these kinases disrupts the phosphorylation of crucial substrates required for cell cycle transitions, such as the G1/S and G2/M phases. For instance, inhibition of CDK2/cyclin E prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the release of the E2F transcription factor and halting the cell's entry into the S phase.[5] This ultimately leads to a cytostatic effect on cancer cells.
This compound Signaling Pathway
Caption: this compound inhibits key CDKs, blocking cell cycle progression.
Data Presentation: this compound IC50 Values
The inhibitory potency of this compound varies across different cell lines and specific CDK-cyclin complexes. The following tables summarize the reported IC50 values.
Table 1: IC50 Values of this compound against Cyclin-Dependent Kinases
| Target | IC50 (µM) |
| CDK1/cyclin B | 7.6[1][3][4] |
| CDK2/cyclin E | 0.1[1][3][4] |
| CDK4/cyclin D1 | 19.8[1][3][4] |
| CDK7/cyclin H | 0.45[1][3][4] |
| CDK9/cyclin T | 0.06[1][3][4] |
Table 2: Antiproliferative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3[3] |
| T98G | Glioblastoma | 9.2[3] |
| HBL100 | Breast Epithelial | 10.5[3] |
| BT474 | Breast Carcinoma | 13.6[3] |
| MCF-7 | Breast Adenocarcinoma | 5.0[3] |
| HT-29 | Colorectal Adenocarcinoma | 10.8[3] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3[3] |
| BV173 | B-cell Precursor Leukemia | 2.7[3] |
| HL60 | Acute Promyelocytic Leukemia | 16.3[3] |
Experimental Protocols
Two common and reliable methods for determining the IC50 value of a compound in adherent cell lines are the MTT and Sulforhodamine B (SRB) assays.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 value of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Selected adherent cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the tissue culture plate.[9] The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound
-
DMSO
-
Selected adherent cell line
-
Complete growth medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 565 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with a range of this compound concentrations.
-
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 565 nm using a microplate reader.[12]
-
Calculate the percentage of cell growth for each concentration relative to the vehicle control.
-
Plot the percentage of cell growth against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of cell growth.
-
References
- 1. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 2. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. zellx.de [zellx.de]
Application Notes and Protocols: Olomoucine II for Inhibiting CDK9-Dependent Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine II is a potent, second-generation purine derivative inhibitor of cyclin-dependent kinases (CDKs).[1] It demonstrates high affinity for CDK9, a key regulator of transcriptional elongation.[2][3] CDK9, in complex with its regulatory subunit Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4][5] P-TEFb is recruited to the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) and phosphorylates it, an essential step for releasing paused polymerase into productive elongation.[4][5] By inhibiting CDK9, this compound effectively attenuates this phosphorylation event, leading to the suppression of transcription, particularly of genes with short half-lives, including many proto-oncogenes like MYC.[3][4] This mechanism underlies its antiproliferative and potential therapeutic activities.[3][6] These notes provide detailed data, protocols, and visualizations to guide the use of this compound in research settings.
Data Presentation
The following tables summarize the quantitative data for this compound, facilitating experimental design and data interpretation.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target Kinase Complex | IC₅₀ (µM) | Reference(s) |
| CDK9/cyclin T | 0.06 | [6][7] |
| CDK2/cyclin E | 0.10 | [6][7] |
| CDK7/cyclin H | 0.45 | [6][7] |
| CDK1/cyclin B | 7.6 | [6][7] |
| CDK4/cyclin D1 | 19.8 | [6][7] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference(s) |
| HOS | Osteosarcoma | 9.3 | [6] |
| T98G | Glioblastoma | 9.2 | [6] |
| HBL100 | Breast Epithelial | 10.5 | [6] |
| BT474 | Breast Carcinoma | 13.6 | [6] |
| MCF-7 | Breast Adenocarcinoma | 5.0 | [6] |
| HT-29 | Colon Adenocarcinoma | 10.8 | [6] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3 | [6] |
| BV173 | B-cell Precursor Leukemia | 2.7 | [6] |
| HL60 | Acute Promyelocytic Leukemia | 16.3 | [6] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental logic for using this compound.
Caption: Mechanism of CDK9 inhibition by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Logical flow from CDK9 inhibition to cellular effects.
Experimental Protocols
Protocol 1: In Vitro CDK9/Cyclin T1 Kinase Assay
This protocol measures the direct inhibitory effect of this compound on CDK9 activity using a purified enzyme and a substrate.
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate: GST-tagged C-terminal domain (CTD) peptide of RNA Pol II
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound stock solution (e.g., 10 mM in DMSO)
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in kinase buffer to achieve a range of final assay concentrations (e.g., 0.001 µM to 10 µM). Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, combine the following on ice:
-
5 µL of diluted this compound or vehicle control.
-
10 µL of kinase buffer containing the CTD substrate (final concentration ~0.2 mg/mL).
-
5 µL of kinase buffer containing CDK9/Cyclin T1 enzyme.
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 5 µL of kinase buffer containing [γ-³²P]ATP (final concentration ~10 µM, 0.5 µCi).
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes. The reaction time should be within the linear range of the assay.
-
Stop Reaction: Spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash: Immediately place the P81 papers into a beaker of 10% TCA. Wash three times for 5-10 minutes each with gentle agitation.
-
Rinse: Rinse once with ethanol and let the papers air dry.
-
Quantification: Place each dry paper square into a scintillation vial with scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of RNA Polymerase II Phosphorylation
This cell-based assay assesses the downstream effects of CDK9 inhibition by measuring the phosphorylation status of its direct substrate, the RNA Pol II CTD at the Serine 2 position.
Materials:
-
Selected cell line (e.g., MCF-7, BV173)
-
Cell culture medium and supplements
-
This compound (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with RIPA buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-RNA Pol II signal to total RNA Pol II and the c-Myc signal to the loading control (β-actin).
Protocol 3: RT-qPCR for CDK9-Dependent Gene Expression
This protocol measures changes in the mRNA levels of genes known to be regulated by CDK9, such as MYC.
Materials:
-
Cells treated with this compound as described in Protocol 2.
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (MYC, MCL1) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
RNA Extraction: Harvest cells after treatment and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Compare the normalized expression in this compound-treated samples to the vehicle-treated control.
-
Application Notes
-
Solubility: this compound is soluble in DMSO up to 100 mM. For cell culture experiments, prepare a concentrated stock solution in DMSO and dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Selectivity and Off-Target Effects: While this compound is a potent CDK9 inhibitor, it also inhibits CDK2 and CDK7 at slightly higher concentrations (see Table 1).[6][7] It is important to consider these potential off-target effects when interpreting results. For example, CDK7 is part of the transcription factor TFIIH and also phosphorylates RNA Pol II, while CDK2 is a key regulator of the cell cycle.[3] At higher concentrations, this compound may also inhibit ERK2.[7] Using the lowest effective concentration focused on CDK9 inhibition is recommended.
-
Cell-based Assays: The antiproliferative IC₅₀ values vary significantly across different cell lines.[6] It is crucial to determine the optimal concentration range for your specific cell line of interest. A dose-response experiment from 0.1 µM to 20 µM is a good starting point.
-
Controls: Always include a vehicle control (e.g., DMSO) in all experiments. For some studies, using a structurally related but inactive compound, such as iso-olomoucine, can serve as a valuable negative control.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Synergy with Olomoucine II in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine II, a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant antiproliferative activity across a range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of CDKs, particularly CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H, which are crucial for cell cycle progression and transcription.[1][2] By arresting the cell cycle, this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy drugs. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with standard chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel.
The rationale for combining this compound with these agents lies in their complementary mechanisms of action. While many chemotherapy drugs induce DNA damage and apoptosis, cancer cells can often evade these effects through mechanisms of resistance, such as efficient DNA repair or altered cell cycle checkpoints. This compound, by inhibiting CDKs, can disrupt these resistance pathways, leading to a synergistic enhancement of anticancer activity. This approach holds the promise of achieving greater therapeutic efficacy at lower drug concentrations, potentially reducing dose-related toxicities.
Data Presentation: In Vitro Activity of this compound and Chemotherapy Drugs
The following tables summarize the inhibitory concentrations of this compound and common chemotherapy drugs in various cancer cell lines, providing a basis for designing combination studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Cancer | 10.5 |
| BT474 | Breast Cancer | 13.6 |
| MCF-7 | Breast Cancer | 5.0 |
| HT-29 | Colon Cancer | 10.8 |
| CCRF-CEM | Leukemia | 5.3 |
| BV173 | Leukemia | 2.7 |
| HL60 | Leukemia | 16.3 |
Data sourced from Krystof V, et al. (2005).[1]
Table 2: Reported IC50 Ranges for Common Chemotherapy Drugs in Various Cancer Cell Lines
| Chemotherapy Drug | Typical IC50 Range (µM) | Primary Mechanism of Action |
| Cisplatin | 1 - 10 | DNA cross-linking, induction of apoptosis[3][4] |
| Doxorubicin | 0.01 - 1 | DNA intercalation, topoisomerase II inhibition, ROS generation[5][6][7] |
| Paclitaxel | 0.001 - 0.1 | Microtubule stabilization, mitotic arrest, induction of apoptosis[8][9] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Signaling Pathways and Rationale for Synergy
The combination of this compound with chemotherapy is predicated on the convergence of their effects on critical cellular pathways, primarily those governing cell cycle control and apoptosis.
This compound Signaling Pathway
This compound primarily targets CDKs, leading to cell cycle arrest and, in some contexts, apoptosis. Its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, thereby priming cells for apoptosis. Inhibition of CDK2 and CDK7 further disrupts cell cycle progression at the G1/S and G2/M checkpoints.
Caption: this compound inhibits CDKs, leading to transcriptional and cell cycle arrest.
Potential Synergistic Interaction with Chemotherapy
Chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel induce significant cellular stress and DNA damage, which activates cell cycle checkpoints and DNA repair mechanisms. Cancer cells can exploit these checkpoints to survive treatment. By inhibiting CDKs, this compound can abrogate these checkpoints, preventing the cell from repairing the chemotherapy-induced damage and forcing it into apoptosis.
Caption: this compound may synergize with chemotherapy by inhibiting cell cycle checkpoints.
Experimental Protocols
Experimental Workflow for Combination Studies
A systematic approach is required to evaluate the synergistic potential of this compound with chemotherapy drugs. The following workflow outlines the key experimental stages.
Caption: Workflow for assessing the synergy of this compound and chemotherapy.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the IC50 values of single agents and for assessing the effects of drug combinations on cell viability.[1][4][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and chemotherapy drug(s) of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the selected chemotherapy drug in culture medium.
-
For single-agent IC50 determination, replace the medium with 100 µL of medium containing the various drug concentrations.
-
For combination studies, add the drugs at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard matrix of varying concentrations.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug synergy.[12]
Procedure:
-
Using the data from the combination MTT assay, calculate the fraction of cells affected (Fa) for each drug combination.
-
Use a software package like CompuSyn to automatically calculate the CI values.
-
Interpret the CI values as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combinations.[3][5][13]
Materials:
-
6-well plates
-
Drug-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy drug, and their combination at synergistic concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Protocol 4: Western Blot Analysis of Cell Cycle and Apoptotic Markers
Western blotting is used to investigate the molecular mechanisms underlying the observed synergy by examining changes in key proteins.[6][14]
Materials:
-
Drug-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Mcl-1, p21, Cyclin D1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the drugs as in the apoptosis assay.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine changes in protein expression.
Conclusion
The combination of this compound with standard chemotherapy drugs represents a promising strategy to enhance anticancer efficacy. The provided protocols offer a comprehensive framework for researchers to systematically evaluate this synergy in vitro. By elucidating the underlying molecular mechanisms, these studies can pave the way for the development of more effective and less toxic combination therapies for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Note: Assessing the Effects of Olomoucine II on p21 and Mdm2 Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract
Olomoucine II is a potent 2,6,9-trisubstituted purine inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant antiproliferative and anticancer properties.[1] Its mechanism of action involves the inhibition of key cell cycle regulators, particularly CDK2, CDK7, and CDK9.[1] This inhibition can lead to cell cycle arrest and the activation of tumor suppressor pathways, including the p53 pathway.[1][2] This application note provides a detailed overview and experimental protocols for assessing the effects of this compound on the expression of two critical downstream targets in the p53 pathway: p21 (WAF1/Cip1), a CDK inhibitor, and Mouse double minute 2 homolog (Mdm2), a key negative regulator of p53. Understanding these interactions is crucial for elucidating the full mechanism of this compound's anticancer activity.
Introduction
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are central to driving the cell cycle forward. This compound is a second-generation CDK inhibitor with greater potency and selectivity compared to its predecessor, olomoucine.[2][3][4] By targeting CDKs, this compound can halt cell cycle progression, often at the G1/S and G2/M transitions.[2][5]
A key pathway activated by cellular stress, including treatment with CDK inhibitors, is the p53 tumor suppressor pathway. Activated p53 induces the transcription of target genes that mediate cell cycle arrest, apoptosis, or senescence. Among the most important p53 targets are:
-
p21 (CDKN1A): A potent CDK inhibitor that enforces cell cycle arrest, primarily at the G1/S checkpoint.[6]
-
Mdm2: An E3 ubiquitin ligase that targets p53 for proteasomal degradation, forming a negative feedback loop.[6] Mdm2 can also regulate p21 stability.[7][8]
Studies have shown that this compound can activate p53, leading to an accumulation of p21.[1][2][9] Furthermore, this compound treatment has been observed to cause Mdm2 to form a complex with the ribosomal protein L11, which inhibits Mdm2's ubiquitin ligase function, thereby stabilizing p53.[1][9] This application note provides the necessary protocols to investigate these molecular events in a laboratory setting.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the quantitative inhibitory and antiproliferative activities of this compound.
Table 1: this compound IC₅₀ Values Against Various Cyclin-Dependent Kinases
| Target CDK/Cyclin Complex | IC₅₀ (µM) |
|---|---|
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
Data sourced from MedchemExpress and Abcam.[10]
Table 2: this compound Antiproliferative IC₅₀ Values in Various Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Epithelial | 10.5 |
| BT474 | Breast Carcinoma | 13.6 |
| MCF-7 | Breast Adenocarcinoma | 5.0 |
| HT-29 | Colon Adenocarcinoma | 10.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3 |
| BV173 | B-cell Precursor Leukemia | 2.7 |
| HL60 | Promyelocytic Leukemia | 16.3 |
Data sourced from Krystof V, et al. (2005).[10]
Signaling Pathway & Experimental Workflow
The diagrams below illustrate the key signaling pathway involving this compound, p53, p21, and Mdm2, and a typical experimental workflow to assess these interactions.
Caption: this compound signaling pathway leading to p21 and Mdm2 modulation.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HCT116) in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability) at a density that ensures they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.
-
Cell Adherence: Allow cells to adhere and recover for 18-24 hours in a 37°C, 5% CO₂ incubator.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Return the cells to the incubator for the desired time points (e.g., 24, 48, 72 hours). The optimal time will depend on the cell line and the specific endpoint being measured.
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol measures cell metabolic activity as an indicator of viability.[11][12][13]
Materials:
-
Cells cultured in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) for MTT assay.
-
Plate reader capable of measuring absorbance at ~570 nm (MTT) or ~490 nm (MTS).
Procedure (MTT):
-
After the this compound treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate (final concentration 0.5 mg/mL).[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 10 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blotting for p21 and Mdm2 Protein Expression
This protocol allows for the detection and semi-quantification of p21 and Mdm2 protein levels.
Materials:
-
Cells cultured in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (a 12-15% gel is recommended for the small p21 protein).[14]
-
PVDF membrane (0.45 µm).
-
Primary antibodies (anti-p21, anti-Mdm2, anti-β-actin or anti-GAPDH for loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane. For a small protein like p21 (21 kDa), avoid overnight transfer as it may pass through the membrane; 1 hour at 100V is typically sufficient.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for semi-quantification relative to the loading control.
Protocol 4: Quantitative Real-Time PCR (qPCR) for p21 and Mdm2 mRNA Expression
This protocol quantifies the mRNA transcript levels of p21 and Mdm2, indicating changes at the transcriptional level.[15][16][17]
Materials:
-
Cells cultured in 6-well plates.
-
RNA isolation kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit (reverse transcriptase).
-
SYBR Green or TaqMan-based qPCR master mix.
-
qPCR primers for p21 (CDKN1A), Mdm2, and a housekeeping gene (e.g., GAPDH, ACTB).[18][19]
-
Real-time PCR instrument.
Procedure:
-
RNA Isolation: Harvest cells after treatment and extract total RNA according to the manufacturer's protocol of your chosen kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[18]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate by combining cDNA template, forward and reverse primers for the gene of interest (p21 or Mdm2) or the housekeeping gene, and the qPCR master mix.
-
Real-Time PCR: Run the plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. Calculate the relative expression of p21 and Mdm2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[20][21][22][23]
Materials:
-
Cells cultured in 6-well plates.
-
PBS (Phosphate-Buffered Saline).
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).[20][23]
-
Flow cytometer.
Procedure:
-
Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use trypsin, neutralize, and combine with the supernatant.
-
Washing: Wash the cells (approx. 1 x 10⁶) once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22]
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate on single cells and model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Expected Results & Interpretation
-
Cell Viability: A dose- and time-dependent decrease in cell viability is expected upon treatment with this compound, consistent with its antiproliferative activity.
-
Western Blot & qPCR: In p53 wild-type cells, treatment with this compound is expected to increase both p21 mRNA and protein levels.[1] Mdm2 mRNA levels may also increase due to p53 activation, but Mdm2 protein levels might show complex regulation.
-
Cell Cycle Analysis: An accumulation of cells in the G1 and/or G2/M phases of the cell cycle is expected, indicating cell cycle arrest at these checkpoints.[2][5][24] This would be consistent with the upregulation of the CDK inhibitor p21.
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. db.cngb.org [db.cngb.org]
- 6. Mdm2 Is Required for Inhibition of Cdk2 Activity by p21, Thereby Contributing to p53-Dependent Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDMX Promotes Proteasomal Turnover of p21 at G1 and Early S Phases Independently of, but in Cooperation with, MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell viability assay and chemotherapeutics drugs treatment [bio-protocol.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Ashkenazi-Centric G334R Variant of TP53 is Severely Impaired for Transactivation but Retains Tumor Suppressor Function in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 19. origene.com [origene.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. nanocellect.com [nanocellect.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Olomoucine II for the Study of Transcriptional Elongation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional elongation is a critical, highly regulated phase of gene expression, where RNA Polymerase II (Pol II) synthesizes an RNA transcript from a DNA template. A key control point in this process is the transition from promoter-proximal pausing to productive elongation. This transition is largely governed by the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2, or K). P-TEFb phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II at the Serine 2 position (Ser2), an event that is crucial for releasing the polymerase from its paused state and recruiting factors necessary for productive elongation and co-transcriptional RNA processing.[1][2][3][4]
Olomoucine II is a potent, cell-permeable purine derivative that acts as a competitive inhibitor at the ATP-binding site of cyclin-dependent kinases.[5][6] It exhibits a significantly higher affinity for CDK9 compared to its structural analog, roscovitine, making it a more specific and effective tool for studying CDK9-dependent processes.[1] By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD, effectively blocking the release from promoter-proximal pausing and halting transcriptional elongation.[1][7] This property makes this compound an invaluable pharmacological tool for dissecting the mechanisms of transcriptional elongation, validating the role of CDK9 in specific gene expression programs, and screening for novel therapeutic agents that target this pathway.
Mechanism of Action: Inhibition of P-TEFb and Transcriptional Elongation
The transition of RNA Polymerase II from a paused state to a productively elongating complex is a pivotal step in gene expression. This process is initiated by the recruitment of P-TEFb to the promoter-proximal region. The kinase subunit of P-TEFb, CDK9, then phosphorylates negative elongation factors (DSIF, NELF) and, most critically, the Serine 2 residue of the Pol II CTD heptapeptide repeat (YSPTSPS).[2][3] This phosphorylation event releases Pol II from the inhibitory grip of pausing factors, allowing it to commence productive elongation.
This compound directly targets the ATP-binding pocket of CDK9, preventing the transfer of phosphate to its substrates. This inhibition leads to a hypo-phosphorylated state of the Pol II CTD, stabilizing the paused polymerase and preventing the transcription of the gene body.
Caption: this compound inhibits CDK9, preventing Pol II CTD phosphorylation and pause release.
Quantitative Data: Kinase Specificity and Cellular Potency
This compound demonstrates improved potency and selectivity for kinases involved in transcription compared to related compounds like roscovitine. The tables below summarize key quantitative data for Olomoucine and this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Kinase Complex | Olomoucine (IC₅₀) | This compound (IC₅₀) | Reference Compound (Roscovitine) |
| CDK1/Cyclin B | 7 µM | More Potent than Roscovitine | ~0.65 µM |
| CDK2/Cyclin A | 7 µM | ~0.16 µM | ~0.7 µM |
| CDK2/Cyclin E | 7 µM | ~0.16 µM | ~0.7 µM |
| CDK5/p35 | 3 µM | ~0.10 µM | ~0.2 µM |
| CDK7/Cyclin H | Not specified | ~0.45 µM | ~4.1 µM |
| CDK9/Cyclin T1 | Not specified | ~0.04 µM | ~0.4 µM |
| ERK1/MAP Kinase | 25 µM | Not specified | >100 µM |
Data compiled from multiple sources. This compound shows approximately 10-fold higher inhibitory activity for CDK9 compared to roscovitine.[1][6][8]
Table 2: Effective Concentrations in Cellular Assays
| Cell Line | Assay | Compound | Effective Concentration (EC₅₀ / Working) |
| KB 3-1 | Growth Inhibition | Olomoucine | 45 µM (EC₅₀) |
| MDA-MB-231 | Growth Inhibition | Olomoucine | 75 µM (EC₅₀) |
| Evsa-T | Growth Inhibition | Olomoucine | 85 µM (EC₅₀) |
| Various Human Cell Lines | Inhibition of Pol II CTD Phosphorylation | This compound | 1 - 10 µM (Working Range) |
| MR65 (NSCLC) | Cell Cycle Block | Olomoucine | 50 - 200 µM (Working Range) |
Data compiled from multiple sources.[7][9][10] For transcription-specific studies, a working concentration of 1-10 µM for this compound is a common starting point, subject to optimization for the specific cell line and experimental endpoint.
Experimental Protocols
Protocol 1: Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on CDK9 activity by measuring the phosphorylation status of the Pol II CTD at Serine 2.
Caption: Workflow for Western blot analysis of Pol II phosphorylation after this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for 1 to 6 hours.
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins on a low-percentage (e.g., 6%) Tris-glycine gel to resolve the large Pol II subunit (~220 kDa). Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for the phospho-Ser2 mark on the Pol II CTD and an antibody that recognizes total Pol II (e.g., against the N-terminus or a non-phosphorylated CTD epitope). A loading control antibody (e.g., anti-GAPDH) is also required.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. Quantify the band intensities using densitometry software. Normalize the phospho-Ser2 signal to the total Pol II signal for each condition.
Expected Result: A dose-dependent decrease in the phospho-Ser2 signal relative to the total Pol II signal in this compound-treated samples compared to the vehicle control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Profile RNA Polymerase II Occupancy
This protocol measures the distribution of Pol II across a gene, allowing for the direct visualization of promoter-proximal pausing and its inhibition by this compound.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle as described above. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Wash cells with ice-cold PBS and harvest. Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS) and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate with an antibody against total RNA Polymerase II (e.g., Rpb1 subunit) overnight at 4°C. A negative control IP with a non-specific IgG is essential.
-
Save a small aliquot of the pre-cleared lysate as the "Input" control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating the eluates and the input sample at 65°C overnight in the presence of high salt. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Quantitative PCR (qPCR) Analysis:
-
Design qPCR primers for different regions of a gene of interest: the promoter/transcription start site (TSS), a region ~50-100 bp downstream of the TSS (pause region), the gene body, and a gene-free intergenic region (as a negative control).
-
Perform qPCR on the IP'd DNA and the input DNA.
-
Calculate the percentage of input for each primer set: % Input = 2^((Ct(Input) - log₂(dilution factor)) - Ct(IP)) * 100.
-
Expected Result: In vehicle-treated cells, a high Pol II occupancy peak will be observed at the TSS/pause region, with lower occupancy across the gene body. In this compound-treated cells, the occupancy of Pol II in the gene body will be significantly reduced, while the peak at the pause region may be stabilized or increased, reflecting the inhibition of elongation.
References
- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of serine 2 within the RNA polymerase II C-terminal domain couples transcription and 3' end processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Polymerase II Elongation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Olomoucine II not inducing cell cycle arrest
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Olomoucine II not inducing the expected cell cycle arrest in their experiments.
Troubleshooting Guide & FAQs
This section addresses common problems and questions in a direct question-and-answer format to help you navigate your experiments with this compound.
Q1: Why is this compound not causing cell cycle arrest in my cell line?
There are several potential reasons why this compound may not be inducing cell cycle arrest in your specific experimental setup. Here are the most common factors to consider:
-
Insufficient Concentration: The effective concentration of this compound is highly cell-line dependent. While it is a potent inhibitor of specific Cyclin-Dependent Kinases (CDKs) in biochemical assays, higher concentrations are often required in cell-based assays to observe a significant effect on the cell cycle. Some studies have shown that complete cell cycle block may only be achieved at concentrations as high as 200 µM for certain cell lines.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Poor Cell Permeability: Insufficient permeability of the cell membrane to this compound has been suggested as a reason for its low activity in some cancer cell lines.[3] If you suspect this is an issue, you might consider extending the incubation time or exploring methods to enhance compound uptake, if available for your experimental system.
-
Cell Line Specificity and Resistance: The genetic background and expression levels of different CDKs and cell cycle proteins can vary significantly between cell lines. Some cell lines may have intrinsic resistance mechanisms or compensatory pathways that overcome the inhibitory effect of this compound. For instance, the antiproliferative activity of this compound can be influenced by the p53 status of the cells.[4]
-
Incorrect Experimental Conditions: Ensure that your experimental protocol, including incubation time, cell density, and media conditions, is optimized. A 24-hour incubation is a common starting point, but the optimal duration can vary.[3][5]
-
Compound Quality and Stability: Verify the purity and stability of your this compound stock. Improper storage or handling can lead to degradation of the compound. It is typically dissolved in DMSO and should be stored at -20°C.
Q2: At what concentration should I be using this compound to induce cell cycle arrest?
The optimal concentration of this compound is highly variable and depends on the cell line being used. Based on published data, here are some general guidelines:
-
For inhibiting proliferation in various cancer cell lines, IC50 values for this compound are typically in the low micromolar range (mean IC50s of 7.4 µM for wild-type p53 and 10.1 µM for mutant p53 cells).[6]
-
To achieve a complete cell cycle block, much higher concentrations may be necessary. For example, in MR65 (non-small cell lung cancer) and CHP-212 (neuroblastoma) cell lines, a complete cell cycle block was observed at 200 µM.[1][2]
-
In RAW 264.7 macrophages, proliferation was effectively arrested with 75 µM Olomoucine.[5]
It is crucial to perform a dose-response curve for your specific cell line to determine the effective concentration for inducing cell cycle arrest.
Q3: What is the expected cell cycle profile after successful this compound treatment?
Successful treatment with this compound is expected to cause an arrest at the G1/S and/or G2/M transitions of the cell cycle.[7][8] This is consistent with its primary targets, CDK2 and CDK1. Therefore, you should observe an accumulation of cells in the G1 and/or G2 phases of the cell cycle when analyzing your cells by flow cytometry. For example, incubation of KB 3-1 cells with Olomoucine led to an increased proportion of cells in the G1 phase after 24 hours.[3]
Q4: Are there any known off-target effects of this compound that could be affecting my results?
While this compound is selective for CDKs, it does have some known off-target effects that could influence experimental outcomes. It has been shown to inhibit ERK2 (IC50 = 32 µM) and the ATP-binding cassette transporter B1 (ABCB1; IC50 = 6.4 µM).[6] Inhibition of these other kinases or transporters could lead to unexpected cellular responses.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its impact on the cell cycle in various cell lines, providing a basis for comparison and experimental design.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| KB 3-1 | 45 µM (EC50) | 24+ hours | Increased proportion of cells in G1 phase | [3] |
| MDA-MB-231 | 75 µM (EC50) | Not Specified | Inhibition of growth | [3] |
| Evsa-T | 85 µM (EC50) | Not Specified | Inhibition of growth | [3] |
| MR65 | 10-200 µM | Not Specified | Dose-dependent inhibition of G1/S and G2/M transitions | [1][2] |
| CHP-212 | 10-200 µM | Not Specified | Dose-dependent inhibition of G1/S and G2/M transitions | [1][2] |
| RAW 264.7 | 75 µM | 24 hours | Effective cell proliferation arrest | [5] |
| Various Cancer Lines (wild-type p53) | 7.4 µM (mean IC50) | Not Specified | Inhibition of proliferation | [6] |
| Various Cancer Lines (mutant p53) | 10.1 µM (mean IC50) | Not Specified | Inhibition of proliferation | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound to induce and assess cell cycle arrest.
Protocol 1: General Procedure for Inducing Cell Cycle Arrest with this compound
-
Cell Seeding: Plate your cells at a density that will allow for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM). Store at -20°C. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. A vehicle control (DMSO) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Harvest the cells and proceed with your chosen method of cell cycle analysis, such as flow cytometry after propidium iodide staining.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its effect on the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with Olomoucine II in Flow Cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues encountered during flow cytometry experiments involving the cyclin-dependent kinase (CDK) inhibitor, Olomoucine II.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs). It functions as an ATP-competitive inhibitor, targeting several key regulators of the cell cycle.[1][2] It exhibits particular specificity for CDK2, CDK7, and CDK9, which are crucial for cell cycle progression and transcription.[3][4] By inhibiting these kinases, this compound can induce cell cycle arrest, typically at the G1/S and G2/M transitions, and can also trigger apoptosis.[5][6]
Q2: What are the known off-target effects of this compound?
While relatively selective, this compound can have off-target effects, especially at higher concentrations. One significant off-target effect is the activation of the p53 tumor suppressor protein.[3][4] This can lead to the accumulation of p21WAF1, a CDK inhibitor, further contributing to cell cycle arrest.[3][4] Perturbations in RNA synthesis due to CDK9 inhibition can also contribute to p53 activation.[3][7] It's important for researchers to be aware of these potential off-target effects as they can influence experimental outcomes.
Q3: At what concentrations does this compound typically induce cytotoxicity?
The cytotoxic effects of this compound are dose-dependent and cell-line specific. While lower concentrations (e.g., 5 µM) may show antiviral effects without significant cytotoxicity, higher doses (15–50 µM) can lead to caspase activation, increased Annexin V staining, and cell cycle block, indicative of a cytotoxic effect.[7] The antiproliferative IC50 values can range from 2.7 µM to 16.3 µM in various cancer cell lines.[8]
Troubleshooting Guide
Q1: I treated my cells with this compound to induce G1 arrest, but my flow cytometry data shows a significant G2/M peak. Why is this happening?
This is a common observation and can be attributed to several factors:
-
Cell Line Specificity: The effect of this compound can vary between cell lines. Some cell lines may be more susceptible to G2/M arrest than G1 arrest when treated with this inhibitor.[9]
-
Dose-Dependent Effects: Higher concentrations of this compound can lead to a more pronounced G2/M arrest.[6] It is advisable to perform a dose-response experiment to determine the optimal concentration for inducing G1 arrest in your specific cell line.
-
Duration of Treatment: The timing of analysis is critical. A G1 arrest may be observed at earlier time points, while a G2/M accumulation may become more prominent with longer incubation periods. A time-course experiment is recommended to identify the optimal treatment duration.
Q2: I am observing a high level of apoptosis (a prominent sub-G1 peak) in my untreated control cells. What could be the cause?
High background apoptosis can confound the interpretation of your results. Consider the following possibilities:
-
Cell Culture Conditions: Suboptimal culture conditions, such as nutrient deprivation, over-confluency, or contamination, can induce apoptosis. Ensure your cells are healthy and in the exponential growth phase before starting the experiment.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to some cell lines at certain concentrations. Run a vehicle control (cells treated with the same concentration of solvent alone) to assess its effect on cell viability.
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous vortexing can damage cells and induce apoptosis.[10] Handle cells gently throughout the experimental procedure.
Q3: The expected cell cycle arrest is not observed after this compound treatment. What should I do?
If you do not observe the anticipated cell cycle arrest, several factors could be at play:
-
Inactive Compound: Ensure the this compound is properly stored (typically at -20°C, desiccated) and has not expired. Prepare fresh stock solutions.
-
Insufficient Concentration: The IC50 of this compound varies significantly across different cell lines.[8] You may need to increase the concentration to achieve the desired effect. A dose-response study is crucial.
-
Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to CDK inhibitors.
-
Incorrect Gating Strategy: Review your flow cytometry gating strategy to ensure you are accurately identifying the different cell cycle phases.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound against Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (µM) |
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
Data sourced from Abcam and MedchemExpress.[8]
Table 2: Antiproliferative Activity (IC50) of this compound in Various Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Carcinoma | 10.5 |
| BT474 | Breast Carcinoma | 13.6 |
| MCF-7 | Breast Carcinoma | 5.0 |
| HT-29 | Colon Adenocarcinoma | 10.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3 |
| BV173 | B-cell Precursor Leukemia | 2.7 |
| HL60 | Promyelocytic Leukemia | 16.3 |
Data sourced from MedchemExpress.[8]
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will allow for exponential growth during the treatment period.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. Include an untreated control and a vehicle (e.g., DMSO) control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle dissociation reagent (e.g., TrypLE).
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Fixation:
-
Wash the cells with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution of cell cycle phases.[11]
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on key CDKs.
Caption: Experimental workflow for flow cytometry with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry troubleshooting | Abcam [abcam.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Optimizing Olomoucine II Treatment for Apoptosis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Olomoucine II for apoptosis induction. Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are presented in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing apoptosis?
This compound is a second-generation purine analogue that acts as a potent inhibitor of cyclin-dependent kinases (CDKs).[1] It competitively binds to the ATP-binding site of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9. By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest, primarily at the G1/S and G2/M transitions.[1][2] This prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway, often involving the activation of the tumor suppressor protein p53 and subsequent activation of caspases.[1]
Q2: What are the typical concentrations and treatment times for inducing apoptosis with this compound?
The optimal concentration and treatment time for this compound are highly dependent on the cell line being used. Generally, concentrations in the micromolar (µM) range are effective. Treatment times can vary from a few hours to over 48 hours.[3][4] It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions.
Q3: How does this compound differ from the original Olomoucine?
This compound is a derivative of Olomoucine with enhanced potency and selectivity for certain CDKs.[1] This increased specificity can lead to more targeted effects and potentially fewer off-target activities compared to its predecessor.
Q4: In which solvent should I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration for treating cells. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize reported effective concentrations and treatment times of Olomoucine and its analogue this compound for inducing growth inhibition or apoptosis in various cell lines.
Table 1: Effective Concentrations of Olomoucine for Growth Inhibition
| Cell Line | EC50 for Growth Inhibition (µM) | Treatment Duration |
| KB 3-1 (HeLa derivative) | 45 | ≥ 24 hours |
| MDA-MB-231 (Breast Cancer) | 75 | ≥ 24 hours |
| Evsa-T (Breast Cancer) | 85 | ≥ 24 hours |
Data sourced from a study on the effects of Olomoucine on cell cycle progression.[5]
Table 2: Olomoucine Treatment Conditions for Apoptosis Induction
| Cell Line | Concentration (µM) | Treatment Duration | Apoptotic Rate |
| MR65 (Non-small cell lung cancer) | 200 | 10 hours | Up to 50% |
| CHP-212 (Neuroblastoma) | High Dose (unspecified) | 4 hours (after 3h lag) | ~50% |
| HL-60 (Promyelocytic leukemia) | Not specified | 24 and 48 hours | More sensitive than HeLa |
| HeLa (Cervical Cancer) | Not specified | 24 and 48 hours | Less sensitive than HL-60 |
Data compiled from kinetic studies of apoptosis induction by Olomoucine.[3][4]
Table 3: IC50 Values of this compound against CDK/Cyclin Complexes
| CDK/Cyclin Complex | IC50 (µM) |
| CDK1/cyclin B | 7.6 |
| CDK2/cyclin E | 0.1 |
| CDK4/cyclin D1 | 19.8 |
| CDK7/cyclin H | 0.45 |
| CDK9/cyclin T | 0.06 |
In vitro kinase inhibitory activity of this compound.
Experimental Protocols
1. Protocol for Optimizing this compound Treatment Time
This protocol outlines a typical workflow for determining the optimal incubation time for apoptosis induction.
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
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Treatment: Treat cells with a predetermined optimal concentration of this compound (determined from a prior dose-response experiment). Include a vehicle control (DMSO) group.
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Time Points: Harvest cells at various time points post-treatment (e.g., 0, 6, 12, 24, 48, and 72 hours).
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Apoptosis Assay: Analyze the percentage of apoptotic cells at each time point using an appropriate method such as Annexin V/Propidium Iodide staining followed by flow cytometry.
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Data Analysis: Plot the percentage of apoptotic cells against time to identify the optimal treatment duration that yields a significant level of apoptosis without excessive necrosis.
2. Protocol for Annexin V and Propidium Iodide Staining
This protocol is for assessing the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3. Protocol for Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3/7 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate according to the kit manufacturer's instructions to allow for cleavage of the substrate by active caspases.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3/7 activity.
4. Protocol for Western Blotting of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers such as Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax. Also, use an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide
Problem 1: Low or no induction of apoptosis.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of this compound | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). |
| Inappropriate treatment time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period. |
| Cell line resistance | Some cell lines may have intrinsic resistance to CDK inhibitors. This can be due to high expression of anti-apoptotic proteins like Bcl-2 or mutations in the p53 pathway.[6] Consider using a different cell line or combining this compound with another pro-apoptotic agent. |
| Incorrect drug preparation or storage | Ensure this compound is properly dissolved in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles. |
| High cell confluency | High cell density can lead to contact inhibition and altered drug sensitivity. Ensure cells are in the logarithmic growth phase and not over-confluent. |
Problem 2: High background or non-specific staining in Annexin V assay.
| Possible Cause | Suggested Solution |
| Rough cell handling | Mechanical stress during harvesting can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently and use a mild dissociation agent for adherent cells. |
| Prolonged incubation with staining reagents | Incubate with Annexin V and PI for the recommended time only. Analyze cells promptly after staining. |
| Cells were fixed or permeabilized | Annexin V staining must be performed on live, unfixed cells. Fixation/permeabilization allows the dye to enter all cells and bind to intracellular phosphatidylserine. |
| Presence of necrotic cells | High levels of necrosis can lead to a large population of PI-positive and Annexin V-positive cells. If the goal is to study apoptosis specifically, try using lower concentrations of this compound or shorter treatment times. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions | Maintain consistent cell culture practices, including passage number, seeding density, and media composition. |
| Inconsistent timing of drug treatment and harvesting | Standardize the timing of all experimental steps. |
| Reagent variability | Use reagents from the same lot whenever possible. Aliquot stock solutions to minimize freeze-thaw cycles. |
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for low apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
Olomoucine II degradation and stability in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of Olomoucine II in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] It functions as an ATP-competitive inhibitor, targeting several key regulators of the cell cycle.[3] Its primary targets include CDK1/cyclin B, CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T.[1][2] By inhibiting these kinases, this compound can arrest the cell cycle at the G1/S and G2/M transitions.[4][5][6]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C under desiccating conditions.[1] Cayman Chemical suggests that in its solid form, it is stable for at least four years when stored at -20°C.[7] Stock solutions, typically prepared in DMSO, should also be stored at -20°C. Sigma-Aldrich advises that stock solutions are stable for up to 6 months at -20°C.[3]
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in several organic solvents. It is commonly dissolved in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM.[1] It is also soluble in ethanol to 50 mM and in methanol.[1][7]
Q4: How stable is this compound in a DMSO stock solution?
Stock solutions of this compound in DMSO are reasonably stable when stored properly. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C.[3] While one manufacturer suggests stability for up to 6 months, it is best practice to use freshly prepared solutions for sensitive experiments.[3][8] The uptake of moisture by DMSO can be a concern for the stability of dissolved compounds.[8]
Q5: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected experimental results.
This could be due to the degradation of this compound in the experimental medium.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using working solutions that have been stored for extended periods at room temperature or 4°C.
-
Action: Perform a stability test of this compound in your specific cell culture medium using the protocol provided below to understand its degradation rate.
Issue 2: Precipitate formation upon dilution in aqueous media.
This compound has limited solubility in aqueous solutions.
-
Recommendation: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept low (typically below 0.5%) and is consistent across all experimental conditions, including vehicle controls.
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Action: When diluting the DMSO stock solution, add it to the medium with vigorous vortexing or mixing to ensure rapid and uniform dispersion.
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | Up to 50 mM | [1] |
| Solubility in Methanol | Soluble | [7] |
| Long-term Storage (Solid) | -20°C, desiccated | [1] |
| Solid Form Stability | ≥ 4 years at -20°C | [7] |
| Stock Solution Storage | -20°C | [3] |
| Stock Solution Stability | Up to 6 months at -20°C | [3] |
Table 2: Inhibitory Activity of this compound against Cyclin-Dependent Kinases (CDKs)
| CDK/Cyclin Complex | IC₅₀ (µM) | Source |
| CDK9/cyclin T | 0.06 | [1][2] |
| CDK2/cyclin E | 0.1 | [1][2] |
| CDK7/cyclin H | 0.45 | [1][2] |
| CDK1/cyclin B | 7.6 | [1][2] |
| CDK4/cyclin D1 | 19.8 | [1][2] |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to quantify the degradation of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (anhydrous, sterile)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous, sterile DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Aliquot the working solution into separate sterile microcentrifuge tubes or wells of a 96-well plate for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
The t=0 sample should be processed immediately.
-
Place the remaining samples in a 37°C incubator with 5% CO₂.
-
-
Sample Collection and Processing:
-
At each time point, remove the designated sample from the incubator.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the sample (e.g., 300 µL ACN to 100 µL of medium).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC-MS method. A C18 column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Develop a gradient to ensure good separation of the this compound peak from any potential degradation products and media components.
-
Mass Spectrometry: Monitor the parent ion of this compound (m/z for [M+H]⁺) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for accurate quantification.
-
-
Data Analysis:
-
Determine the peak area of the this compound parent ion at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining this compound against time to determine its stability profile and calculate its half-life (t₁/₂) in the medium.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Olomoucine II Resistance Mechanisms
Welcome to the technical support center for researchers encountering cell line resistance to Olomoucine II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify potential resistance mechanisms and design experiments to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment. What are the possible reasons?
A1: Lack of response to this compound can be due to intrinsic or acquired resistance. Potential reasons include:
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High Expression of ABC Transporters: this compound, a purine analog, may be actively pumped out of the cell by ATP-binding cassette (ABC) transporters, such as members of the ABCC (MRP) and ABCG2 subfamilies, which are known to handle such compounds.[1][2][3][4]
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p53 Status: this compound's efficacy is often greater in cells with wild-type p53.[5] Mutations or deletion of the TP53 gene can lead to intrinsic resistance.[6][7][8][9][10]
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Poor Cell Permeability: The parent compound, olomoucine, has been reported to have low cell membrane permeability in some cell lines, which could also be a factor for this compound.[11]
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Pre-existing Genetic Alterations: Your cell line may have inherent alterations in the CDK signaling pathway, such as loss of the Retinoblastoma (Rb) protein or upregulation of cyclins that drive CDK activity.[12]
Q2: My cells initially responded to this compound, but now they are growing at previously cytotoxic concentrations. What could be happening?
A2: This suggests the development of acquired resistance. Common mechanisms for acquired resistance to CDK inhibitors include:
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Upregulation of the Drug Target: The cancer cells may have increased the expression of CDK2 or CDK9, the primary targets of this compound, requiring higher concentrations of the drug for inhibition.[13][14]
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Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the block on CDK2 and CDK9. This could involve the upregulation of other CDKs or cyclins, such as Cyclin E.[12]
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Selection of a Resistant Subpopulation: The initial cell population may have contained a small number of resistant cells (e.g., polyploid cells or cells with high ABC transporter expression) that were selected for and expanded during treatment.[14]
Q3: How can I determine if my cells are expressing high levels of ABC transporters?
A3: You can assess ABC transporter expression using the following methods:
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Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding for relevant ABC transporters (e.g., ABCC1, ABCC4, ABCC5, ABCG2).
-
Western Blotting: Detect the protein levels of these transporters.
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Flow Cytometry: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-glycoprotein/ABCB1) to measure their efflux activity. A lower intracellular fluorescence in the presence of an inhibitor of the transporter compared to its absence indicates high efflux activity.
Q4: What is the role of p53 in this compound sensitivity?
A4: this compound can induce the accumulation and activation of the tumor suppressor protein p53, which in turn leads to the expression of the CDK inhibitor p21.[5] This is a key part of its anti-proliferative effect. In cells with mutated or absent p53, this pathway is disrupted, potentially leading to resistance.
Troubleshooting Guides
Problem: Unexpectedly High IC50 Value for this compound
If your cell line shows a much higher IC50 value for this compound than reported in the literature for similar cell types, consider the following troubleshooting steps:
-
Verify Drug Potency: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Assess Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Investigate Intrinsic Resistance Mechanisms:
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Check p53 Status: Sequence the TP53 gene in your cell line to check for mutations.
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Evaluate ABC Transporter Expression: Use qPCR or Western blotting to check for high basal expression of relevant ABC transporters.
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Analyze CDK Pathway Components: Assess the basal protein levels of CDK2, CDK9, Cyclin E, and Rb.
-
Problem: Development of Resistance Over Time
If you observe a gradual increase in the IC50 of this compound in your cell culture over weeks or months of treatment, you are likely selecting for a resistant population.
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Establish a Resistant Cell Line: Follow a protocol for generating a stable this compound-resistant cell line (see Experimental Protocols section).
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Compare Resistant vs. Parental Cells: Perform a comparative analysis of your newly generated resistant cell line and the original, sensitive parental line.
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Determine Fold-Resistance: Calculate the fold-change in IC50 between the resistant and parental lines.
-
Gene and Protein Expression Analysis: Compare the expression levels of CDKs (CDK2, CDK9), cyclins (Cyclin E), p53, p21, and ABC transporters.
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Genomic Analysis: Consider whole-exome or RNA sequencing to identify novel mutations or gene expression signatures associated with resistance.
-
Quantitative Data Summary
The following tables provide examples of expected IC50 values for this compound in sensitive cell lines and a hypothetical comparison with a resistant subline.
Table 1: Reported IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Cancer | 10.5 |
| BT474 | Breast Cancer | 13.6 |
| MCF-7 | Breast Cancer | 5.0 |
| HT-29 | Colon Cancer | 10.8 |
| CCRF-CEM | Leukemia | 5.3 |
| BV173 | Leukemia | 2.7 |
| HL60 | Leukemia | 16.3 |
Note: These values are derived from MedChemExpress product data and should be used as a reference. Actual IC50 values can vary based on experimental conditions.
Table 2: Hypothetical Comparison of a Sensitive Parental Cell Line and a Derived this compound-Resistant Cell Line
| Cell Line | This compound IC50 (µM) | Fold Resistance | Relative ABCG2 Expression (mRNA) | p53 Status |
| Parental MCF-7 | 5.0 | 1x | 1.0 | Wild-Type |
| MCF-7/Olo-R | 55.0 | 11x | 15.0 | Wild-Type |
Experimental Protocols
Protocol: Generation of an this compound-Resistant Cell Line
This protocol describes a general method for developing a cell line with acquired resistance to this compound through continuous exposure.
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in your parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Recovery and Expansion: Allow the cells to recover and reach approximately 80% confluency before each subsequent dose escalation.
-
Cryopreservation: At each stage of increased resistance, freeze aliquots of the cells for future experiments.
-
Establishment of a Stable Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterization: Once a resistant line is established, maintain it in a continuous low dose of this compound to prevent reversion. Characterize the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.
Visualizations
Signaling Pathways and Resistance Mechanisms
References
- 1. The Human ATP-Binding Cassette (ABC) Transporter Superfamily - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 3. Harnessing Drug Resistance: Using ABC Transporter Proteins To Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of p53 status on cellular sensitivity to antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered p53 status correlates with differences in sensitivity to radiation-induced mutation and apoptosis in two closely related human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TP53 gene status can promote sensitivity and resistance to chemotherapeutic drugs and small molecule signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 gene status modulates the chemosensitivity of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Functional status of p53 and chemosensitivity of colon cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. g1therapeutics.com [g1therapeutics.com]
- 13. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 14. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Olomoucine II toxicity in normal cells
Welcome to the technical support center for Olomoucine II. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its toxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, second-generation purine derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs). It exerts its effects by binding to the ATP pocket of these kinases, thereby preventing the phosphorylation of their target substrates. This compound exhibits high inhibitory activity against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H, which are crucial regulators of the cell cycle and transcription.[1][2] Its inhibition of these CDKs leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis.[3]
Q2: Does this compound show selective toxicity towards cancer cells over normal cells?
A2: Research suggests that this compound and its parent compound, Olomoucine, can exhibit a degree of selective toxicity. For instance, Olomoucine was found to inhibit the proliferation of human HL-60 leukemia cells without affecting the viability of normal human MRC-5 fibroblasts.[4] This selectivity is thought to be due to the differential reliance of cancer cells on the cell cycle machinery that this compound targets. However, at higher concentrations and with prolonged exposure, this compound can also be cytotoxic to normal cells.[5]
Q3: What are the typical signs of this compound-induced toxicity in normal cells?
A3: In normal cells, such as human fibroblasts, higher concentrations of this compound (typically 15–50 μM) can lead to cytotoxic effects.[5] These effects include:
-
Decreased cell viability and proliferation.
-
Induction of apoptosis, characterized by caspase activation and an increase in Annexin V staining.[5]
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Cell cycle arrest.[5]
Q4: At what concentration is this compound effective against cancer cells while showing minimal toxicity to normal cells?
A4: A potential therapeutic window exists. Studies have shown that at concentrations effective for antiviral activity (which can be analogous to anticancer activity in some contexts), for example between 2.4–5.3 μM, no significant cytotoxicity was observed in normal human fibroblasts.[5] However, the optimal concentration is highly dependent on the specific cell lines being tested (both cancerous and normal) and the duration of the experiment. It is crucial to perform a dose-response curve for your specific cell systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, with a focus on minimizing toxicity in normal cells.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High toxicity observed in normal control cells. | 1. Concentration too high: The concentration of this compound may be in the toxic range for the specific normal cell type. 2. Prolonged exposure: Continuous exposure, even at a moderate concentration, can lead to cumulative toxicity. 3. High proliferation rate of normal cells: Normal cells that are rapidly dividing may be more susceptible to CDK inhibitors. | 1. Optimize Concentration: Perform a dose-response experiment on your normal cells to determine the maximum non-toxic concentration. Start with concentrations in the low micromolar range (e.g., 1-5 µM). 2. Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule (e.g., 24 hours on, 24 hours off). This may allow normal cells to recover while still impacting cancer cells. 3. Induce Quiescence in Normal Cells: If experimentally feasible, synchronize normal cells in the G0/G1 phase by serum starvation before treatment. Quiescent cells are generally less sensitive to CDK inhibitors. |
| Inconsistent results between experiments. | 1. Cell passage number: The sensitivity of cells to drugs can change with increasing passage number. 2. Variability in cell density: Initial cell seeding density can affect proliferation rates and drug response. 3. Reagent stability: this compound, like many small molecules, can degrade over time if not stored properly. | 1. Use Consistent Passages: Use cells within a defined, low passage number range for all experiments. 2. Standardize Seeding Density: Ensure that the same number of cells are seeded for each experiment and that they are in the exponential growth phase at the start of the experiment. 3. Proper Reagent Handling: Store this compound as recommended by the manufacturer, typically desiccated at -20°C. Prepare fresh dilutions from a stock solution for each experiment. |
| Low therapeutic window (toxicity to normal cells is close to the effective concentration for cancer cells). | 1. Similar cell cycle kinetics: The normal and cancerous cell lines being used may have similar proliferation rates and cell cycle checkpoint controls. 2. Off-target effects: At higher concentrations, this compound may have off-target effects that contribute to toxicity in normal cells. | 1. Exploit Cell Cycle Differences: If cancer cells have a deficient G1 checkpoint, synchronizing both normal and cancer cells in G1 (e.g., via serum starvation) before adding this compound may selectively halt the proliferation of normal cells while cancer cells continue to cycle and become susceptible to the drug. 2. Combination Therapy (Exploratory): Consider co-treatment with a low dose of an antioxidant like N-acetylcysteine (NAC). While not yet specifically validated for this compound, antioxidants can sometimes mitigate off-target oxidative stress-related toxicity. This approach requires careful validation to ensure it does not compromise the anti-cancer efficacy of this compound. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC₅₀) of this compound against various CDK/cyclin complexes and its antiproliferative IC₅₀ values in a panel of human cancer cell lines and one normal human cell line.
Table 1: this compound IC₅₀ Values for CDK/Cyclin Complexes
| CDK/Cyclin Complex | IC₅₀ (µM) |
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
| Data sourced from MedchemExpress.[6] |
Table 2: Antiproliferative IC₅₀ Values of this compound in Human Cell Lines (72h treatment)
| Cell Line | Cell Type | IC₅₀ (µM) |
| Cancer Cell Lines | ||
| CCRF-CEM | Leukemia | 5.3 |
| BV173 | Leukemia | 2.7 |
| HL-60 | Leukemia | 16.3 |
| HT-29 | Colon Carcinoma | 10.8 |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Epithelial | 10.5 |
| BT474 | Breast Carcinoma | 13.6 |
| MCF-7 | Breast Adenocarcinoma | 5.0 |
| Normal Cell Line | ||
| Human Fetal Foreskin Fibroblasts | Fibroblast | > 5.3 (No significant cytotoxicity observed at this concentration) |
| Cancer cell line data sourced from MedchemExpress.[6] Normal cell line data inferred from a study where no significant cytotoxicity was detected at antiviral IC50 levels of 2.4-5.3 µM.[5] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in Normal vs. Cancer Cells using MTT Assay
This protocol outlines a method to compare the dose-dependent cytotoxic effects of this compound on a normal cell line and a cancer cell line.
Materials:
-
Normal and cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count both normal and cancer cells.
-
Seed the cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC₅₀ value for each cell line using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry to Assess this compound-Induced Arrest
This protocol allows for the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound primarily functions by inhibiting key cyclin-dependent kinases (CDKs) that regulate cell cycle progression and transcription. The diagram below illustrates its main targets and the downstream consequences.
Caption: Mechanism of action of this compound.
Experimental Workflow: Comparing this compound Toxicity
The following workflow outlines the key steps for assessing and comparing the toxicity of this compound in normal and cancer cell lines.
Caption: Workflow for assessing this compound cytotoxicity.
Logical Relationship: Strategy for Minimizing Normal Cell Toxicity
This diagram illustrates a logical approach to developing a strategy for minimizing the off-target toxicity of this compound in normal cells.
Caption: Strategy for minimizing this compound toxicity.
References
- 1. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 3. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming | PLOS One [journals.plos.org]
- 4. medkoo.com [medkoo.com]
- 5. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Olomoucine II affecting cell adhesion and morphology
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving Olomoucine II, with a specific focus on its effects on cell adhesion and morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent second-generation inhibitor of cyclin-dependent kinases (CDKs). It competitively binds to the ATP-binding pocket of several CDKs, thereby inhibiting their kinase activity. This disruption of CDK function leads to cell cycle arrest and can induce apoptosis.[1][2][3]
Q2: How does this compound affect cell adhesion?
This compound has been observed to influence cell-cell and cell-matrix adhesion. In studies on corneal epithelial wound healing, treatment with a related compound, olomoucine, resulted in more spread-out cells and some disruption of E-cadherin localization at cell-cell junctions.[4] While direct comprehensive studies on this compound's effect on various adhesion molecules are limited, its impact on CDKs suggests potential downstream effects on signaling pathways that regulate adhesion dynamics.
Q3: What morphological changes can be expected in cells treated with this compound?
Observed morphological changes include increased cell spreading.[4] Depending on the cell type and experimental conditions, other changes such as cell rounding and detachment may occur, particularly at higher concentrations or with prolonged exposure, which could be linked to the induction of apoptosis.
Q4: Which signaling pathways involved in cell adhesion and morphology are potentially affected by this compound?
This compound's inhibition of CDKs can indirectly affect signaling pathways crucial for cell adhesion and morphology. Key pathways to consider include:
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Focal Adhesion Kinase (FAK) Signaling: FAK is a central regulator of integrin-mediated adhesion and cytoskeletal organization.
-
Rho GTPase Signaling: This family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and cell polarity.
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Cadherin-Catenin Signaling: This pathway is fundamental for the formation and maintenance of cell-cell adherens junctions.
Troubleshooting Guides
Problem 1: Cells are rounding up and detaching from the substrate after this compound treatment.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| High concentration of this compound leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Start with a low concentration and gradually increase it. |
| Prolonged exposure time causing apoptosis. | Conduct a time-course experiment to identify the ideal incubation time that allows for observation of desired effects without significant cell death. |
| Sub-optimal culture conditions. | Ensure cells are healthy and not overly confluent before treatment. Use pre-coated plates with appropriate extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell attachment.[5] |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) to rule out solvent-induced effects. Keep the final solvent concentration as low as possible (typically <0.1%). |
Problem 2: No observable change in cell morphology or adhesion.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Concentration of this compound is too low. | Increase the concentration of this compound. Refer to literature for effective concentrations in similar cell types. |
| Incubation time is too short. | Increase the incubation time to allow for the compound to exert its effects. A time-course experiment is recommended. |
| Cell line is resistant to this compound. | Consider using a different cell line that may be more sensitive to CDK inhibition. |
| Assay is not sensitive enough to detect subtle changes. | Employ more sensitive and quantitative methods for assessing cell morphology and adhesion, such as high-content imaging and analysis of focal adhesion size and number.[6][7] |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for this compound's effects on cell adhesion and morphology. The following table summarizes the known inhibitory concentrations (IC50) for this compound against various CDKs, which can help in designing experiments.
| Cyclin-Dependent Kinase (CDK) | IC50 (µM) |
| CDK1/cyclin B | ~7.5 |
| CDK2/cyclin A | ~7 |
| CDK2/cyclin E | ~7 |
| CDK5/p35 | ~3 |
| CDK7/cyclin H | ~3 |
| CDK9/cyclin T1 | ~0.16 |
Data compiled from various sources. Values can vary depending on the assay conditions.
Experimental Protocols
Immunofluorescence Staining for Cytoskeletal and Adhesion Proteins
This protocol allows for the visualization of changes in the cytoskeleton (F-actin, microtubules) and the localization of adhesion proteins (e.g., vinculin, E-cadherin) following this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-vinculin, anti-E-cadherin, phalloidin for F-actin, anti-α-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the chosen duration.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody (and phalloidin if staining for F-actin) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate after treatment with this compound.
Materials:
-
96-well plate
-
Extracellular matrix (ECM) protein (e.g., fibronectin, collagen)
-
This compound
-
Cells in suspension
-
Serum-free medium
-
Crystal Violet solution
-
33% Acetic Acid
Procedure:
-
Coat the wells of a 96-well plate with the desired ECM protein and incubate overnight at 4°C.
-
Wash the wells with PBS to remove excess coating solution.
-
Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells with PBS.
-
Pre-treat cells in suspension with this compound or vehicle control for the desired time.
-
Seed the treated cells into the coated wells at a defined density.
-
Allow the cells to adhere for a specific time (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% PFA for 15 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain by adding 33% Acetic Acid to each well.
-
Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Signaling Pathways and Experimental Workflows
This compound and its Potential Impact on Cell Adhesion Signaling
This compound, by inhibiting CDKs, may disrupt the signaling cascades that control cell adhesion and morphology. The following diagram illustrates a potential pathway through which this compound could exert its effects.
Caption: Potential signaling pathways affected by this compound leading to changes in cell adhesion and morphology.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a logical workflow for researchers investigating the impact of this compound on cell adhesion and morphology.
Caption: A typical experimental workflow for studying the effects of this compound on cellular processes.
References
- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cdk5 inhibitor olomoucine promotes corneal debridement wound closure in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 6. Focal adhesion size uniquely predicts cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Step-by-step quantitative analysis of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming ABCG2 and ABCB1 Mediated Efflux of Olomoucine II
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the cyclin-dependent kinase inhibitor Olomoucine II and its interaction with the multidrug resistance transporters ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp).
Frequently Asked Questions (FAQs)
Q1: My cells are showing resistance to this compound. Could ABCG2 or ABCB1 be involved?
A1: Yes, this is a strong possibility. This compound has been identified as a dual substrate for both ABCG2 and ABCB1 transporters.[1][2] This means that if your cells overexpress these proteins, they can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
Q2: How can I determine if this compound is being effluxed by ABCG2 or ABCB1 in my cell line?
A2: You can perform a cytotoxicity assay (e.g., MTT assay) with this compound in the presence and absence of specific inhibitors for ABCG2 (e.g., Fumitremorgin C or Ko143) and ABCB1 (e.g., Verapamil or Tariquidar). A significant decrease in the IC50 value of this compound in the presence of an inhibitor suggests that the corresponding transporter is responsible for the efflux.
Q3: this compound is also described as an inhibitor of these transporters. How can it be both a substrate and an inhibitor?
A3: This is a common phenomenon with ABC transporters. A compound can bind to the transporter's active site and be transported (acting as a substrate). At higher concentrations, this same compound can competitively inhibit the transport of other substrates. This compound has been shown to inhibit ABCG2 and ABCB1 (IC50 = 6.4 µM for ABCB1).[3][4] This dual role can lead to complex dose-response relationships and potential drug-drug interactions.
Q4: What are some recommended positive controls for ABCG2 and ABCB1 inhibition in my experiments?
A4: For ABCG2, Fumitremorgin C and Ko143 are potent and specific inhibitors.[3] For ABCB1, Verapamil and Tariquidar are commonly used.[5] Using these compounds in your assays will help validate that the observed effects are indeed due to the inhibition of the specific transporter.
Q5: Are there specific fluorescent dyes I can use to measure the activity of these transporters directly?
A5: Yes, for ABCG2, Hoechst 33342 is a well-established fluorescent substrate.[3][6] For ABCB1, Rhodamine 123 is a classic fluorescent substrate.[7] You can measure the accumulation of these dyes inside the cells using flow cytometry or fluorescence microscopy. Inhibition of the respective transporter will lead to increased intracellular fluorescence.
Troubleshooting Guides
Issue 1: Inconsistent results in cytotoxicity assays with this compound and inhibitors.
-
Possible Cause 1: Inhibitor concentration is not optimal.
-
Solution: Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range in your specific cell line. Then, test a range of these non-toxic concentrations in combination with this compound to find the optimal concentration for reversing resistance.
-
-
Possible Cause 2: Incubation time is insufficient.
-
Solution: Ensure that you are pre-incubating the cells with the inhibitor for a sufficient period (e.g., 1-2 hours) before adding this compound. This allows the inhibitor to effectively block the transporters.
-
-
Possible Cause 3: Cell confluence is variable.
-
Solution: Seed cells at a consistent density for all experiments. Cell confluence can affect drug metabolism and transporter expression levels.
-
Issue 2: High background fluorescence in dye efflux assays.
-
Possible Cause 1: Incomplete washing of extracellular dye.
-
Solution: After loading the cells with the fluorescent dye, ensure thorough washing with ice-cold PBS or efflux buffer to remove any unbound dye from the cell surface and medium.
-
-
Possible Cause 2: Dye concentration is too high.
-
Solution: Titrate the concentration of Hoechst 33342 or Rhodamine 123 to find the lowest concentration that gives a detectable signal without causing excessive background or cytotoxicity.
-
-
Possible Cause 3: Cells are not healthy.
-
Solution: Use cells that are in the logarithmic growth phase and have high viability. Dead or dying cells can exhibit altered membrane permeability and non-specific dye uptake.
-
Issue 3: ATPase assay shows no change in activity with this compound.
-
Possible Cause 1: Using whole-cell lysates instead of membrane vesicles.
-
Possible Cause 2: Sub-optimal assay conditions.
-
Solution: Ensure that the assay buffer, temperature (typically 37°C), and concentrations of ATP and magnesium are optimized. Refer to a detailed ATPase assay protocol.
-
-
Possible Cause 3: this compound may be a weak activator/inhibitor of ATPase activity.
-
Solution: While this compound is a substrate, its effect on ATPase activity might be subtle. Use a known strong activator (e.g., Verapamil for ABCB1) as a positive control to ensure the assay is working correctly.
-
Quantitative Data
Table 1: Transport of this compound by ABCG2 and ABCB1 in MDCKII Cells
| Cell Line | This compound Concentration | Efflux Ratio (Basolateral to Apical) | Efflux Ratio with Inhibitor | Inhibitor Used |
| MDCKII-ABCG2 | 100 nM | 2.27 | 1.32 | Fumitremorgin C |
| MDCKII-ABCG2 | 1 µM | 2.31 | 1.21 | Fumitremorgin C |
| MDCKII-ABCB1 | 100 nM | 6.45 | 1.48 | LY335979 |
| MDCKII-ABCB1 | 1 µM | 6.83 | 1.83 | LY335979 |
Data extracted from Hofman J, et al. (2013).[1][2]
Table 2: Inhibitory Activity of this compound
| Transporter | IC50 Value |
| ABCB1 | 6.4 µM |
Data extracted from a commercially available product datasheet.[4]
Experimental Protocols
Protocol 1: Hoechst 33342 Efflux Assay for ABCG2 Activity
This protocol is adapted from standard procedures for assessing ABCG2 function.[6][10][11][12]
-
Cell Preparation:
-
Harvest cells in logarithmic growth phase and resuspend at 1 x 10^6 cells/mL in pre-warmed culture medium.
-
-
Inhibitor Pre-incubation:
-
For inhibitor-treated samples, add a specific ABCG2 inhibitor (e.g., 10 µM Fumitremorgin C) and incubate at 37°C for 1 hour.
-
-
Dye Loading:
-
Add Hoechst 33342 to a final concentration of 5 µg/mL to all samples.
-
Incubate at 37°C for 90 minutes, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Efflux:
-
Resuspend the cell pellet in pre-warmed culture medium (with or without inhibitor) and incubate at 37°C for 30-60 minutes to allow for dye efflux.
-
-
Analysis:
-
Place the samples on ice to stop the efflux.
-
Analyze the intracellular fluorescence using a flow cytometer with UV excitation (e.g., 355 nm) and blue emission (e.g., 450/50 nm filter). Cells with active ABCG2 will show lower fluorescence compared to inhibited or control cells.
-
Protocol 2: Rhodamine 123 Efflux Assay for ABCB1 Activity
This protocol is based on established methods for measuring ABCB1-mediated transport.[7][13]
-
Cell Preparation:
-
Prepare a single-cell suspension of 1 x 10^6 cells/mL in culture medium.
-
-
Dye Loading:
-
Add Rhodamine 123 to a final concentration of 1 µg/mL.
-
Incubate at 37°C for 30 minutes.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
-
Efflux and Inhibition:
-
Resuspend the cells in pre-warmed medium.
-
Aliquot the cell suspension into tubes containing either no inhibitor (control) or a specific ABCB1 inhibitor (e.g., 10 µM Verapamil).
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the efflux by placing the tubes on ice.
-
Analyze the cells by flow cytometry using a 488 nm excitation laser and a green emission filter (e.g., 530/30 nm). A higher fluorescence signal in the inhibitor-treated sample indicates active ABCB1-mediated efflux.
-
Protocol 3: ABC Transporter ATPase Assay
This is a generalized protocol for measuring the ATPase activity of ABC transporters.[8][9][14]
-
Membrane Vesicle Preparation:
-
Use commercially available membrane vesicles or prepare them from cells overexpressing the transporter of interest (ABCG2 or ABCB1).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer (containing MgCl2, KCl, and a buffer like Tris-HCl).
-
Add the test compound (this compound) at various concentrations. Include a positive control activator (e.g., Verapamil for ABCB1) and a negative control (no compound).
-
Add the membrane vesicles (typically 5-10 µg of protein per well).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., a malachite green-based reagent).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm).
-
Subtract the background Pi from non-enzymatic ATP hydrolysis.
-
Plot the ATPase activity (nmol Pi/min/mg protein) against the concentration of this compound to determine if it stimulates or inhibits the transporter's ATPase activity.
-
Visualizations
References
- 1. journals.plos.org [journals.plos.org]
- 2. This compound, but Not Purvalanol A, Is Transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) | PLOS One [journals.plos.org]
- 3. This compound and purvalanol A inhibit ABCG2 transporter in vitro and in situ and synergistically potentiate cytostatic effect of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. genomembrane.com [genomembrane.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. ashpublications.org [ashpublications.org]
- 13. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
why is Olomoucine II showing weak activity in my assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address weak activity of Olomoucine II in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 2,6,9-trisubstituted purine derivative that functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are key regulators of the cell cycle and transcription. By binding to the ATP pocket of these kinases, this compound blocks their phosphorylating activity, leading to downstream cellular effects such as cell cycle arrest and inhibition of transcription.[2]
Q2: Which kinases does this compound inhibit?
This compound exhibits varying potency against different CDK-cyclin complexes. It is most potent against CDK9, CDK2, and CDK7. It is selective for CDKs over many other kinases.[3][4]
Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound against various Kinase Complexes
| Kinase Complex | IC₅₀ (µM) | Reference |
|---|---|---|
| CDK9/cyclin T | 0.06 | [3] |
| CDK2/cyclin E | 0.1 | [3] |
| CDK7/cyclin H | 0.45 | [3] |
| CDK1/cyclin B | 7.6 | [3] |
| CDK4/cyclin D1 | 19.8 | [3] |
| ERK2 | 32 | [4] |
| 10 Other Kinases | >100 |[3] |
Q3: What are the expected cellular effects of this compound?
This compound exhibits antiproliferative activity across a range of cancer cell lines, with IC₅₀ values typically in the low micromolar range (2.7 - 16.3 µM).[5] Its cellular effects are linked to the inhibition of its target CDKs. Inhibition of CDK2 can lead to G1/S and G2/M cell cycle arrest.[1][6] Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), can disrupt the transcription of short-lived mRNAs, including those of oncogenes like MYC.[7][8] this compound has also been shown to activate the p53 tumor suppressor pathway, leading to the accumulation of p21.[2][5] This effect appears to be more pronounced in cells with wild-type p53.[2][5]
Troubleshooting Weak Activity in Biochemical (In Vitro) Kinase Assays
Weak or no activity in a biochemical kinase assay can stem from several factors related to the assay components or the inhibitor itself.
Q4: My this compound shows weak inhibition in my in vitro kinase assay. What could be the problem?
Several factors could be at play. Refer to the troubleshooting workflow below and the detailed explanations that follow.
Figure 1: Troubleshooting workflow for weak this compound activity in in vitro kinase assays.
1. ATP Concentration is Too High:
-
Problem: this compound is an ATP-competitive inhibitor.[1] If the concentration of ATP in your assay is significantly higher than the Michaelis constant (Km) of the kinase for ATP, a higher concentration of this compound will be required to achieve inhibition. This will result in an artificially high IC₅₀ value.[9][10][11] The relationship is described by the Cheng-Prusoff equation: IC₅₀ = Ki (1 + [ATP]/Km).[12]
-
Solution: Determine the Km of your kinase for ATP and run the assay with an ATP concentration at or near the Km value. This will ensure that the measured IC₅₀ value is a closer approximation of the inhibitor's binding affinity (Ki).[9][10]
2. Inactive Kinase Enzyme:
-
Problem: The kinase enzyme may have lost its activity due to improper storage, handling, or the use of a suboptimal buffer. The presence of domains outside the catalytic domain can also influence kinase activity and inhibitor binding.[13]
-
Solution:
-
Always use a fresh aliquot of the kinase for your experiments.
-
Confirm the activity of your kinase batch using a known potent inhibitor or by measuring its specific activity.
-
Ensure the kinase construct used is appropriate and has been shown to be active.[13]
-
3. This compound Integrity and Solubility:
-
Problem: The compound may have degraded, or it may not be fully soluble in your assay buffer. This compound is soluble in DMSO and methanol.[4] Precipitation of the compound will lead to a lower effective concentration in the assay.
-
Solution:
-
Prepare a fresh stock solution of this compound in 100% DMSO.[3][4]
-
When diluting into the aqueous assay buffer, ensure the final DMSO concentration is low (typically <1%) and does not affect enzyme activity.
-
Visually inspect for any precipitation after dilution.
-
Store the stock solution at -20°C under desiccating conditions.[3]
-
4. Suboptimal Assay Buffer Conditions:
-
Problem: The pH, ionic strength, or presence of certain additives (like DTT or BSA) in your assay buffer may not be optimal for kinase activity or inhibitor binding.
-
Solution: Review the literature for established buffer conditions for your specific kinase. If information is scarce, perform buffer optimization experiments.
Troubleshooting Weak Activity in Cell-Based Assays
Observing weak activity in a cellular context introduces additional layers of complexity compared to biochemical assays.[14][15]
Q5: this compound is not showing the expected antiproliferative effect in my cell line. Why?
The discrepancy between expected and observed cellular activity can be due to several factors, from compound-related issues to cell-specific biology.
Figure 2: Troubleshooting workflow for weak this compound activity in cell-based assays.
1. Compound Stability and Permeability:
-
Problem: this compound may be unstable or metabolize quickly in your cell culture medium.[16] Insufficient cell permeability can also be a factor, preventing the compound from reaching its intracellular targets.[17]
-
Solution:
-
Minimize the time the compound is in the media before and during the assay.
-
If permeability is suspected, consider using a different cell line or a formulation that enhances uptake.
-
2. Cell Line-Specific Factors:
-
Problem: The sensitivity to this compound can be highly dependent on the genetic background of the cell line.
-
Target Expression: The expression levels of the target CDKs (especially CDK2, CDK7, and CDK9) can vary significantly between cell lines. Low expression of these key targets will result in reduced sensitivity.
-
p53 Status: this compound has been reported to have a slight preference for cells with wild-type p53, as its mechanism can involve the activation of the p53 pathway.[2][5] However, it still shows activity in p53-mutant cells.[6]
-
Drug Efflux Pumps: Overexpression of efflux pumps like ABCB1 (MDR1) can actively transport this compound out of the cell, reducing its intracellular concentration and apparent activity.[4]
-
-
Solution:
-
Profile your cell line for the expression of key CDKs.
-
Be aware of the p53 status of your cell line and interpret the results accordingly.
-
If available, use cell lines with known expression levels of drug transporters or test for efflux pump activity.
-
3. Assay Conditions:
-
Problem: The parameters of your cell-based assay might not be optimal for observing the effects of this compound.
-
Incubation Time: The antiproliferative effects of this compound are often measured after 48-72 hours of incubation.[18] Shorter incubation times may not be sufficient to observe a significant effect.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of proliferation assays.[19]
-
Assay Readout: The chosen assay (e.g., MTT, CellTiter-Glo) should be validated for your cell line and treatment conditions.[18][20][21]
-
-
Solution:
-
Perform a time-course experiment to determine the optimal incubation time.
-
Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay.
-
Ensure your assay readout is linear and not affected by the compound itself.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing this compound activity against a purified kinase.
-
Reagents:
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Purified, active kinase (e.g., CDK9/Cyclin T).
-
Peptide or protein substrate.
-
ATP solution (at 2x the desired final concentration, ideally at the Km for the kinase).
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
[γ-³²P]ATP (for radioactive assays) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay).[22][23]
-
Stop Solution (e.g., for radioactive assays: 75 mM phosphoric acid).
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Remember to include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add the kinase and substrate solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP if applicable).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Stop Solution.
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol describes a common colorimetric assay to measure the antiproliferative effects of this compound.[18][20][21]
-
Reagents:
-
Complete cell culture medium.
-
Cells of interest.
-
This compound stock solution (10 mM in 100% DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[18]
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Include a DMSO vehicle control. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[18][20]
-
Add 100 µL of Solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Signaling Pathway
Figure 3: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular effects of olomoucine in human lymphoma cells differing in p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. scitechnol.com [scitechnol.com]
- 16. cellculturedish.com [cellculturedish.com]
- 17. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. biocompare.com [biocompare.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. revvity.com [revvity.com]
- 23. In vitro kinase activity assay [bio-protocol.org]
adjusting Olomoucine II concentration for different cancer types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, in cancer research. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your investigations into its therapeutic potential across various cancer types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It shows high selectivity for several key CDKs involved in cell cycle regulation and transcription, including CDK2, CDK7, and CDK9.[1][2] By inhibiting these kinases, this compound can induce cell cycle arrest at the G1/S and G2/M transitions and promote p53-dependent transcription, leading to the upregulation of tumor suppressor proteins like p21.[3][4][5]
Q2: How do I prepare a stock solution of this compound and what are the storage recommendations?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for long-term use to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cancer cell line. A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on published data, a range of 1 µM to 50 µM is often used. The IC50 values for antiproliferative activity in many cell lines fall within the 2 µM to 20 µM range after 72 hours of treatment.[6]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can have synergistic effects when combined with other chemotherapeutic drugs. For instance, it can potentiate the cytotoxic effects of DNA-damaging agents. This is an active area of research, and the optimal combination and dosage regimen would need to be determined empirically for each cancer type.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect on cell viability. | 1. Sub-optimal concentration of this compound. 2. Insufficient treatment duration. 3. Cell line is resistant to CDK inhibition. | 1. Perform a dose-response study to determine the IC50 for your specific cell line. Start with a broad range (e.g., 0.1 µM to 100 µM). 2. Extend the treatment duration (e.g., 48, 72, or 96 hours). 3. Consider the expression levels of relevant CDKs and cell cycle proteins in your cell line. You may need to explore alternative therapeutic strategies. |
| Precipitation of this compound in cell culture media. | 1. The final concentration of DMSO is too high and cytotoxic. 2. This compound has limited solubility in aqueous media. | 1. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[7] Prepare a more concentrated stock solution if necessary to keep the final DMSO volume low. 2. After diluting the this compound stock solution into the culture medium, vortex or mix thoroughly to ensure it is fully dissolved before adding to the cells. |
| Inconsistent results in cell cycle analysis. | 1. Cell clumping during fixation. 2. Inadequate RNase treatment leading to RNA staining. | 1. When fixing cells with ethanol, add the cold ethanol dropwise while gently vortexing the cell suspension to prevent clumping.[8][9] 2. Ensure complete RNase A treatment to degrade all RNA, as propidium iodide can also bind to double-stranded RNA.[8] |
| Difficulty in detecting changes in protein expression via Western blot. | 1. Inappropriate antibody concentration or incubation time. 2. Suboptimal time point for protein harvesting. | 1. Optimize antibody concentrations and incubation times according to the manufacturer's instructions and empirical testing. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe changes in the expression of target proteins like p53, p21, and phosphorylated CDKs following this compound treatment. |
Data Presentation
This compound IC50 Values against Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (µM) |
| CDK1/cyclin B | 7.6 |
| CDK2/cyclin E | 0.1 |
| CDK4/cyclin D1 | 19.8 |
| CDK7/cyclin H | 0.45 |
| CDK9/cyclin T | 0.06 |
Data sourced from MedchemExpress and Abcam.[6][8]
Antiproliferative Activity of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HOS | Osteosarcoma | 9.3 |
| T98G | Glioblastoma | 9.2 |
| HBL100 | Breast Cancer | 10.5 |
| BT474 | Breast Cancer | 13.6 |
| MCF-7 | Breast Cancer | 5.0 |
| HT-29 | Colon Cancer | 10.8 |
| CCRF-CEM | Leukemia | 5.3 |
| BV173 | Leukemia | 2.7 |
| HL60 | Leukemia | 16.3 |
| KB 3-1 | Cervical Cancer | 45 |
| MDA-MB-231 | Breast Cancer | 75 |
| Evsa-T | Endometrial Cancer | 85 |
Data sourced from MedchemExpress and a study on the effects of olomoucine on cell cycle progression.[3][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blotting for p53 and p21 Expression
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (1:1000), p21 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration (e.g., 24 or 48 hours) to induce cell cycle arrest.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count the cells.
-
Fixation: Resuspend approximately 1x10^6 cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a dot plot of PI-Area versus PI-Width to exclude doublets. Analyze the PI histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits CDKs, leading to cell cycle arrest and p53 activation.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Caption: A logical approach to troubleshooting lack of this compound efficacy.
References
- 1. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Olomoucine II & Fluorescence Assays
Welcome to the technical support center for researchers utilizing Olomoucine II in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential for this compound to interfere with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] It belongs to the 2,6,9-trisubstituted purine analogs.[5] Its primary mechanism of action is to block the activity of CDKs, which are key regulators of the cell cycle and transcription.[6]
Q2: Could this compound interfere with my fluorescence assay?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest in several ways:
-
Intrinsic Fluorescence (Autofluorescence): this compound, as a purine analog, may possess inherent fluorescent properties, causing it to emit light at specific wavelengths when excited. This can lead to an artificially high background signal.
-
Fluorescence Quenching: this compound might absorb the light emitted from your fluorescent probe (fluorophore), reducing the detected signal.
-
Light Scattering: At higher concentrations, this compound could precipitate out of solution, leading to light scattering that can interfere with plate reader measurements.
Q3: What are the spectral properties (absorbance and emission) of this compound?
Q4: Are there any known instances of this compound interfering with common fluorophores like GFP or FITC?
While there are no specific documented case studies detailing fluorescence interference by this compound with common fluorophores like Green Fluorescent Protein (GFP) or Fluorescein isothiocyanate (FITC), the potential for such interactions exists due to its chemical structure. One study noted the use of this compound in experiments involving a GFP-tagged virus, but did not specifically address interference.[7] Given the lack of specific data, direct testing is the most reliable approach.
Troubleshooting Guides
Problem: High background fluorescence in my assay when using this compound.
Potential Cause: Intrinsic fluorescence (autofluorescence) of this compound.
Solution:
-
Run a Compound-Only Control: Prepare a set of wells containing only the assay buffer and this compound at the same concentrations used in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore. This will quantify the contribution of this compound to the total signal.
-
Subtract Background Fluorescence: If significant autofluorescence is detected, subtract the average fluorescence intensity of the compound-only control from your experimental wells.
-
Adjust the Fitting of Dose-Response Curves: For dose-response experiments, the autofluorescence of the compound can be accounted for by adjusting the fitting formula.[8][9]
Problem: My fluorescence signal is lower than expected in the presence of this compound.
Potential Cause: Fluorescence quenching by this compound.
Solution:
-
Perform a Quenching Control Experiment: Prepare a solution of your fluorophore at a known concentration and measure its fluorescence. Then, add this compound at the concentrations used in your experiment and measure the fluorescence again. A decrease in signal intensity indicates quenching.
-
Use a Different Fluorophore: If significant quenching is observed, consider using a fluorophore with a different emission spectrum that is less likely to be absorbed by this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.
Problem: Inconsistent or noisy data at high concentrations of this compound.
Potential Cause: Light scattering due to compound precipitation.
Solution:
-
Check Solubility: Visually inspect the wells for any signs of precipitation. You can also measure the absorbance of the wells at a wavelength where neither your fluorophore nor this compound is expected to absorb (e.g., 600 nm) to detect light scattering.
-
Optimize Solvent Concentration: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and is at a level that does not affect your assay.
-
Filter the Compound Solution: Before adding to the assay, filter the this compound stock solution to remove any pre-existing aggregates.
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the experimental fluorophore.
Materials:
-
Multi-well plate (black, clear bottom recommended for microscopy)
-
Fluorescence plate reader or microscope
-
Assay buffer
-
This compound stock solution
-
Fluorophore used in the main experiment (e.g., FITC-labeled peptide)
Method:
-
Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your experiment.
-
Add the this compound dilutions to the wells of the microplate.
-
Include a "buffer only" control (no this compound).
-
Include a "fluorophore only" positive control at the concentration used in your assay.
-
Set the fluorescence plate reader or microscope to the excitation and emission wavelengths of your experimental fluorophore.
-
Measure the fluorescence intensity of all wells.
-
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" control from all other readings.
-
The resulting values for the this compound-containing wells represent its autofluorescence at your assay's wavelengths.
-
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the experimental fluorophore.
Materials:
-
Fluorometer or fluorescence plate reader
-
Cuvettes or multi-well plate
-
Assay buffer
-
Fluorophore stock solution
-
This compound stock solution
Method:
-
Prepare a solution of the fluorophore in the assay buffer at the concentration used in your experiment.
-
Measure the baseline fluorescence of the fluorophore solution.
-
Add this compound to the fluorophore solution at the highest concentration used in your experiment.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Measure the fluorescence of the mixture.
-
Data Analysis:
-
Compare the fluorescence intensity before and after the addition of this compound. A significant decrease in fluorescence indicates quenching.
-
Data Presentation
Table 1: Example Data for this compound Autofluorescence
| This compound Conc. (µM) | Average Fluorescence Units (RFU) | Standard Deviation |
| 0 (Buffer) | 50 | 5 |
| 1 | 150 | 10 |
| 5 | 500 | 25 |
| 10 | 1000 | 50 |
| 50 | 5000 | 200 |
Table 2: IC50 Values of this compound for Various Cyclin-Dependent Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 7.6 |
| CDK2/cyclin E | 0.1[1][3][4] |
| CDK4/cyclin D1 | 19.8[1][3][4] |
| CDK7/cyclin H | 0.45[1][3][4] |
| CDK9/cyclin T | 0.06[1][3][4] |
Signaling Pathway & Experimental Workflow Diagrams
Caption: Experimental workflow for assessing this compound interference.
Caption: Simplified cell cycle pathway showing CDK inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. munin.uit.no [munin.uit.no]
Validation & Comparative
A Comparative Guide to Olomoucine II and Roscovitine: CDK Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclin-dependent kinase (CDK) inhibitory activities of Olomoucine II and Roscovitine, two widely studied purine-based inhibitors. By presenting supporting experimental data, detailed methodologies, and visual diagrams, this document aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action
Both this compound and Roscovitine are ATP-competitive inhibitors of CDKs. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting cell cycle progression.[1] Roscovitine is a derivative of olomoucine and generally exhibits more potent inhibitory activity.[2]
Quantitative Comparison of CDK Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Roscovitine against a panel of key cyclin-dependent kinases. It is important to note that these values have been compiled from various studies and may have been determined under different experimental conditions, which can influence the results.
| Target CDK | This compound IC50 (µM) | Roscovitine IC50 (µM) | Notes |
| CDK1/cyclin B | 7.6 | ~0.2-0.7 | Roscovitine is a more potent inhibitor of CDK1.[1][3] |
| CDK2/cyclin A/E | 0.1 | ~0.2-0.7 | Both are potent inhibitors of CDK2.[1][4] |
| CDK4/cyclin D1 | 19.8 | >100 | Roscovitine is a poor inhibitor of CDK4.[1][3] |
| CDK5/p25 | Not widely reported | ~0.2-0.7 | Roscovitine is a known potent inhibitor of CDK5.[1] |
| CDK7/cyclin H | 0.45 | ~0.2-0.7 | Both compounds inhibit CDK7.[1][3] |
| CDK9/cyclin T | 0.06 | ~0.2-0.7 | This compound demonstrates a significantly higher affinity for CDK9.[3] |
Key Observation: A notable difference in selectivity is observed, with this compound being a more potent inhibitor of CDK9, while Roscovitine shows stronger inhibition of CDK1.[3]
Experimental Protocols
To provide a clear understanding of how the inhibitory activities are determined, a representative experimental protocol for an in vitro CDK kinase assay is detailed below. This protocol is a composite based on established methodologies for CDK2 and CDK9 assays.
In Vitro CDK Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor (this compound or Roscovitine) that reduces the activity of a specific CDK by 50%.
Materials:
-
Enzyme: Purified recombinant human CDK/cyclin complex (e.g., CDK2/cyclin E or CDK9/cyclin T).
-
Substrate: Histone H1 (for CDK2) or a peptide derived from the C-terminal domain (CTD) of RNA polymerase II (for CDK9).
-
Inhibitors: this compound and Roscovitine, dissolved in DMSO to create a stock solution.
-
ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP).
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.
-
Reaction Plates: 96-well or 384-well plates.
-
Detection System: Phosphorimager or a luminescence-based system (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the inhibitors (this compound and Roscovitine) in kinase assay buffer. Include a DMSO-only control.
-
Prepare a reaction mixture containing the CDK/cyclin complex and the specific substrate in the kinase assay buffer.
-
Prepare an ATP solution containing a mix of non-radiolabeled and radiolabeled ATP.
-
-
Kinase Reaction:
-
Add the serially diluted inhibitors to the wells of the reaction plate.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
-
Termination and Detection:
-
Radiometric Assay:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a phosphorimager.
-
-
Luminescence-based Assay (e.g., ADP-Glo™):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to Olomoucine II and Purvalanol A in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cyclin-dependent kinase (CDK) inhibitors, Olomoucine II and Purvalanol A, widely utilized in cancer research. By presenting experimental data, outlining methodologies, and visualizing key pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Introduction
This compound and Purvalanol A are small molecule inhibitors of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of therapeutic agents.[3][4] Both this compound and Purvalanol A are purine analogs that competitively bind to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity.[2][5] This guide delves into a comparative analysis of their performance in cancer cells, supported by experimental evidence.
Mechanism of Action
Both compounds function by inhibiting CDKs, but they exhibit different selectivity profiles. This differential inhibition of specific CDK-cyclin complexes underlies their distinct cellular effects.
This compound is a potent inhibitor of CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[6][7] Its strong inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), suggests a role in regulating transcription.[8] Inhibition of CDK2 and CDK7 points to its impact on cell cycle progression, particularly at the G1/S transition.[1][8]
Purvalanol A is a highly potent inhibitor of Cdc2 (CDK1)/cyclin B, CDK2/cyclin E, and CDK2/cyclin A.[9][10] Its strong activity against CDK1, the master regulator of the G2/M transition, indicates a primary role in blocking mitotic entry.[11][12] It also demonstrates inhibitory activity against other kinases, including c-Src, suggesting a broader spectrum of action in certain contexts.[13]
Figure 1: General mechanism of competitive ATP inhibition by this compound and Purvalanol A.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound and Purvalanol A against various CDKs and their growth-inhibitory concentrations (GI50/IC50) in different cancer cell lines.
CDK Inhibition Profile
| Target | This compound IC50 (µM) | Purvalanol A IC50 (nM) |
| CDK1/cyclin B (Cdc2) | 7.6[6][7] | 4[9][10] |
| CDK2/cyclin A | 7.0[5] | 70[9][10] |
| CDK2/cyclin E | 0.1[6][7] | 35[9][10] |
| CDK4/cyclin D1 | 19.8[6][7] | 850[9][10] |
| CDK5/p35 | 3.0[5] | 75[9] |
| CDK7/cyclin H | 0.45[6][7] | - |
| CDK9/cyclin T | 0.06[6][7] | - |
Note: Lower values indicate higher potency. Purvalanol A data is presented in nM, highlighting its significantly higher potency for certain CDKs compared to this compound in µM.
Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Purvalanol A GI50/IC50 (µM) |
| CCRF-CEM | Leukemia | 7.4[6] | - |
| HL-60 | Leukemia | 16.3[6] | - |
| BV173 | Leukemia | 2.7[6] | - |
| HT-29 | Colon Cancer | 10.8[6] | Growth Suppression[13] |
| HCT116 | Colon Cancer | - | ~15 (induces apoptosis)[14] |
| KM12 | Colon Cancer | - | 0.076[9] |
| MCF-7 | Breast Cancer | 5.0[6] | Viability loss by 50%[10] |
| BT474 | Breast Cancer | 13.6[6] | - |
| NCI-H522 | Non-Small Cell Lung | - | 0.347[9] |
| SKOV3 | Ovarian Cancer | - | 19.69 (24h), 9.062 (48h)[11] |
| SKOV3/DDP | Ovarian Cancer (Cisplatin-resistant) | - | 15.92 (24h), 4.604 (48h)[11] |
| T98G | Glioblastoma | 9.2[6] | - |
| HOS | Osteosarcoma | 9.3[6] | - |
Effects on Cancer Cells
Cell Cycle Arrest
Both compounds induce cell cycle arrest, but often at different phases, consistent with their CDK inhibition profiles.
-
This compound has been shown to cause cell cycle blocks at the G1/S and G2/M transitions.[1] In some cell lines, it leads to an accumulation of cells in the G1 phase.[15]
-
Purvalanol A is known to induce a strong G2/M arrest, which is consistent with its potent inhibition of CDK1.[11][13] It can also cause a G1 arrest in synchronized cells.[16]
Figure 2: Predominant cell cycle arrest phases induced by each inhibitor.
Induction of Apoptosis
Both this compound and Purvalanol A are capable of inducing apoptosis in various cancer cell lines.
-
This compound can induce apoptosis, particularly in leukemia cells like HL-60.[17] The apoptotic effect can be p53-dependent, as this compound has been shown to induce nuclear accumulation of p53 and enhance p53-dependent transcription.[1][8]
-
Purvalanol A is described as a strong apoptotic inducer.[14][18] It can trigger apoptosis through the mitochondrial pathway, involving caspase activation and PARP cleavage.[14][18] In HCT116 colon cancer cells, Purvalanol A also induces endoplasmic reticulum (ER) stress-mediated apoptosis.[14]
Interaction with Drug Efflux Pumps
A notable difference lies in their interaction with ABC transporters, which are often responsible for multidrug resistance in cancer.
-
This compound is a substrate for both ABCG2 (Breast Cancer Resistance Protein) and ABCB1 (P-glycoprotein). This means its intracellular concentration, and therefore its efficacy, could be limited in tumors overexpressing these transporters.[19]
-
Purvalanol A , in contrast, is not transported by either ABCG2 or ABCB1.[19] This characteristic may make it more effective in treating multidrug-resistant tumors.[19] However, both compounds have been shown to inhibit these transporters, potentially sensitizing cancer cells to other chemotherapeutic agents.[20][21]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the effects of these inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Purvalanol A in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Purvalanol A, or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Figure 3: A typical workflow for analyzing inhibitor-induced cell cycle changes.
Conclusion
This compound and Purvalanol A are both valuable tools for studying the role of CDKs in cancer biology. The choice between them should be guided by the specific research question and experimental context.
-
Purvalanol A stands out for its high potency, particularly against CDK1, making it an excellent choice for studies focused on the G2/M checkpoint. Its inability to be transported by major drug efflux pumps is a significant advantage for experiments involving multidrug-resistant cell lines.[19]
-
This compound , while generally less potent than Purvalanol A, offers a different selectivity profile with strong activity against CDK9, making it suitable for investigating the interplay between cell cycle and transcription.[6][7] Researchers should, however, consider its potential efflux by ABCB1 and ABCG2 transporters, which could influence experimental outcomes.[19]
Ultimately, the detailed data and protocols presented in this guide should assist researchers in selecting the appropriate inhibitor and designing robust experiments to further elucidate the complex role of CDKs in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]
- 4. ijdrug.com [ijdrug.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 8. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purvalanol A enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. This compound, but Not Purvalanol A, Is Transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) | PLOS One [journals.plos.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. This compound and purvalanol A inhibit ABCG2 transporter in vitro and in situ and synergistically potentiate cytostatic effect of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Olomoucine II vs. Flavopiridol: A Comparative Guide for Transcriptional Inhibitors
In the landscape of molecular biology and drug discovery, the inhibition of transcription is a key strategy for studying gene regulation and developing novel therapeutics, particularly in oncology. Cyclin-dependent kinases (CDKs) play a pivotal role in this process, and their inhibitors have emerged as powerful tools and potential drugs. This guide provides an objective comparison of two prominent CDK inhibitors, Olomoucine II and Flavopiridol (also known as Alvocidib), focusing on their function as transcriptional inhibitors for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Engine of Transcription
The process of transcription by RNA polymerase II (RNAP II) is tightly regulated by a series of phosphorylation events on its C-terminal domain (CTD). The CTD consists of multiple repeats of a heptapeptide sequence (YSPTSPS). Two key kinases, CDK7 (a component of the transcription factor TFIIH) and CDK9 (the catalytic subunit of the Positive Transcription Elongation Factor b, P-TEFb), are responsible for phosphorylating serine residues within this sequence.
-
CDK7 phosphorylates Serine 5 (Ser5) during transcriptional initiation.
-
CDK9 phosphorylates Serine 2 (Ser2) to facilitate the transition from promoter-proximal pausing to productive elongation.[1]
Both this compound and Flavopiridol act as competitive inhibitors at the ATP-binding site of these CDKs.[1][2] By blocking the activity of CDK7 and CDK9, they prevent the necessary phosphorylation of the RNAP II CTD. This leads to a global suppression of mRNA transcription, which in turn downregulates the expression of short-lived proteins, including crucial anti-apoptotic proteins like Mcl-1, ultimately inducing cell cycle arrest and apoptosis.[3][4]
Data Presentation: Performance at a Glance
The primary distinction between this compound and Flavopiridol lies in their potency and selectivity against various CDKs and their resulting antiproliferative activity.
Table 1: Comparative CDK Inhibition Profile (IC50 Values)
This table summarizes the half-maximal inhibitory concentrations (IC50) of each compound against a panel of cyclin-dependent kinases. Lower values indicate higher potency.
| Kinase Complex | This compound (µM) | Flavopiridol (nM) |
| CDK1/cyclin B | 7.6[5] | ~40[6] |
| CDK2/cyclin E | 0.1[5] | ~40[6] |
| CDK4/cyclin D1 | 19.8[5] | ~40[6] |
| CDK7/cyclin H | 0.45[5] | 875[7] |
| CDK9/cyclin T | 0.06[5] | 20-100[7] |
Note: Flavopiridol data is presented in nM, while this compound is in µM, highlighting Flavopiridol's generally higher potency.
Table 2: Comparative Antiproliferative Activity (IC50 Values)
This table showcases the IC50 values for antiproliferative activity in various human cancer cell lines after 72 hours of exposure.
| Cell Line | Cancer Type | This compound (µM)[5] | Flavopiridol (nM)[7] |
| MCF-7 | Breast Cancer | 5.0 | ~30-60 |
| HT-29 | Colon Cancer | 10.8 | - |
| HCT116 | Colon Cancer | - | 13 |
| LNCaP | Prostate Cancer | - | 16 |
| PC3 | Prostate Cancer | - | 10 |
| HL-60 | Leukemia | 16.3 | ~50-100 |
| K562 | Leukemia | - | 130 |
| CCRF-CEM | Leukemia | 5.3 | - |
| BV173 | Leukemia | 2.7 | - |
*Approximate values derived from various studies. Actual IC50 can vary based on experimental conditions.
From the data, Flavopiridol emerges as a more potent, broad-spectrum inhibitor, effective in the nanomolar range against both cell cycle and transcriptional CDKs, and demonstrating potent cytotoxicity across a wide array of cancer cell lines.[7][8] this compound, while showing high potency against CDK9, is generally less potent against other CDKs and requires micromolar concentrations to achieve significant antiproliferative effects.[5][9]
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing transcriptional inhibitors. Below are protocols for key experiments cited in the literature.
Kinase Inhibition Assay (Filter-Binding Method for CDK6)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Mixture Preparation: In a microtiter plate, combine the following in order:
-
14 µL of kinase buffer (60 mM β-glycerophosphate, 30 mM p-nitrophenyl phosphate, 25 mM MOPS pH 7.0, 5 mM EGTA, 15 mM MgCl₂, 1 mM DTT, 0.1 mM Na-vanadate).
-
5 µL of Histone H1 substrate (6 mg/mL).
-
2 µL of CDK6 enzyme (0.7 mg/µL).
-
3 µL of the inhibitor (Flavopiridol or this compound) at various concentrations, diluted in 50% DMSO.
-
-
Initiation: Start the reaction by adding 6 µL of [γ-³³P]ATP solution (final concentration: 15 µM).
-
Incubation: Incubate the reaction mixture for 20 minutes at 30°C.
-
Stopping the Reaction: Spot a 25 µL aliquot of the supernatant onto Whatman P81 phosphocellulose paper.
-
Washing: Wash the filters five times with a 1% phosphoric acid solution to remove unincorporated ATP.
-
Quantification: Count the wet filters in a liquid scintillation counter.
-
Analysis: Calculate IC50 values from dose-response curves using non-linear regression analysis.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Discard the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Analysis: Express results as a percentage of the untreated control to determine the IC50 value.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses a fluorescent dye that intercalates with DNA to quantify the DNA content in a cell population, thereby determining the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the desired concentration of the inhibitor for the desired time (e.g., 24 hours).
-
Harvesting: Collect both adherent and non-adherent cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.[7][11]
Conclusion
Both this compound and Flavopiridol are valuable tools for studying transcriptional processes due to their inhibition of key regulatory CDKs.
-
Flavopiridol is a potent, pan-CDK inhibitor with broad antiproliferative activity in the nanomolar range.[7][8] Its robust effects and extensive characterization, including progression into clinical trials, make it a benchmark compound for transcriptional inhibition.[12]
-
This compound , a derivative of roscovitine, displays a more selective profile with remarkable potency for CDK9.[5][13] While its cellular activity is generally in the micromolar range, its selectivity can be advantageous for studies aiming to dissect the specific roles of different CDKs.[9]
The choice between these two inhibitors will depend on the specific experimental goals. For inducing a potent and global transcriptional arrest, Flavopiridol is a strong candidate. For studies requiring a more nuanced approach or a focus on CDK9-mediated processes, this compound presents a viable alternative. Researchers should carefully consider the differing potency and selectivity profiles detailed in this guide when designing their experiments.
References
- 1. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro evaluation of flavopiridol, a novel cell cycle inhibitor, in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating Olomoucine II Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor. We will explore established experimental techniques, compare this compound's performance with alternative CDK inhibitors, and provide detailed protocols to aid in your research.
Introduction to this compound
This compound is a 2,6,9-trisubstituted purine that acts as a competitive inhibitor at the ATP-binding pocket of cyclin-dependent kinases.[1][2] Its primary targets are essential regulators of the cell cycle and transcription, making it a valuable tool for cancer research and virology.[1][3][4] Notably, this compound has demonstrated potent antiviral properties by inhibiting the replication of a broad range of DNA viruses.[1]
Comparative Analysis of CDK Inhibitors
To effectively evaluate this compound, it is crucial to compare its potency and selectivity against other well-characterized CDK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and three alternative compounds—Roscovitine, Flavopiridol, and Dinaciclib—against a panel of key CDKs.
| Kinase Target | This compound IC50 (µM) | Roscovitine IC50 (µM) | Flavopiridol IC50 (µM) | Dinaciclib IC50 (nM) |
| CDK1/cyclin B | 7.6[5][6] | ~0.7 | - | 3[7] |
| CDK2/cyclin E | 0.1[5][6] | ~0.7 | - | 1[7] |
| CDK4/cyclin D1 | 19.8[5][6] | - | - | 100[3] |
| CDK5 | - | - | - | 1[7] |
| CDK7/cyclin H | 0.45[5][6] | - | - | - |
| CDK9/cyclin T | 0.06[5][6] | - | Potent Inhibitor[8] | 4[7] |
Note: A lower IC50 value indicates greater potency. Roscovitine is a first-generation purine analog, while Flavopiridol is a broader spectrum CDK inhibitor.[4][9] Dinaciclib is a highly potent, second-generation CDK inhibitor that has advanced to clinical trials.[6][10]
Experimental Validation of Target Engagement
Confirming that a compound interacts with its intended target within the complex cellular environment is a critical step in drug development. The following sections detail three robust methods for validating this compound target engagement in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure drug-target interaction in intact cells.[11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][14]
Experimental Workflow:
Caption: CETSA experimental workflow for validating target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells of interest and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[15]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[15]
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target CDK (e.g., CDK2, CDK9) in the supernatant using methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
Chemical Proteomics with Kinobeads
This affinity chromatography-based method uses beads coupled with broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome.[16][17][18] By pre-incubating cell lysates with a free inhibitor like this compound, one can assess its binding to target kinases through competition.[18]
Experimental Workflow:
Caption: Kinobeads-based competitive chemical proteomics workflow.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in a mild lysis buffer containing protease and phosphatase inhibitors to maintain native protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Competitive Binding:
-
Incubate the cell lysate with a range of this compound concentrations (or a vehicle control) for a specific duration (e.g., 1 hour) at 4°C.
-
-
Kinobeads Pulldown:
-
Add the kinobeads slurry to the lysates and incubate with gentle rotation to allow for the capture of kinases not bound to this compound.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the captured kinases. A decrease in the amount of a specific CDK pulled down by the kinobeads in the presence of this compound indicates that the compound is engaging that target. Dose-response curves can be generated to determine cellular IC50 values.
-
Phosphoproteomics
Since CDKs are kinases, their activity directly results in the phosphorylation of substrate proteins. Phosphoproteomics can be used to indirectly assess the engagement of this compound with its targets by measuring changes in the phosphorylation status of known CDK substrates.[19][20]
Signaling Pathway:
Caption: this compound inhibits CDK-mediated phosphorylation and downstream cellular responses.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for a time course relevant to the signaling pathway of interest.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.
-
-
Data Analysis:
-
Compare the phosphoproteomes of this compound-treated and control cells.
-
A significant decrease in the phosphorylation of known CDK substrates (e.g., phosphorylation of the C-terminal domain of RNA Polymerase II for CDK9, or phosphorylation of Rb for CDK2) provides strong evidence for on-target activity of this compound.
-
Conclusion
Validating the target engagement of this compound in a cellular context is essential for interpreting its biological effects and for its further development as a chemical probe or therapeutic agent. This guide has provided a comparative overview of this compound and other CDK inhibitors, along with detailed protocols for three orthogonal and robust methods for target validation: CETSA, chemical proteomics with kinobeads, and phosphoproteomics. The choice of method will depend on the specific research question, available resources, and desired throughput. By employing these techniques, researchers can confidently confirm the on-target activity of this compound and gain deeper insights into its mechanism of action.
References
- 1. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 2. research.unipd.it [research.unipd.it]
- 3. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Roscovitine targets, protein kinases and pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dinaciclib - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Global Phosphoproteomics reveal CDK suppression as a vulnerability to KRAS addiction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. embopress.org [embopress.org]
A Comparative Analysis of the Antiviral Efficacy of Olomoucine II and Cidofovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of two compounds, Olomoucine II and cidofovir. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), while cidofovir is a nucleotide analog that targets viral DNA polymerase. This document summarizes their performance against a range of human viruses, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Antiviral Activity
The antiviral efficacy of this compound and cidofovir has been evaluated against several DNA viruses. The following tables summarize the 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) observed in key in vitro studies. A lower IC50 value indicates greater antiviral potency, while a higher CC50 value suggests lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the therapeutic window of the compound.
Table 1: Antiviral Activity (IC50 in µM) of this compound and Cidofovir [1]
| Virus | This compound | Cidofovir |
| Human Adenovirus type 4 (Ad4) | 2.4 | 16.0 |
| Human Cytomegalovirus (HCMV) | 5.3 | 0.9 |
| Herpes Simplex Virus-1 (HSV-1) | 3.5 | - |
| Herpes Simplex Virus-2 (HSV-2) | 4.1 | - |
Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) of this compound and Cidofovir [1]
| Compound | Cell Line | CC50 (µM) | SI (Ad4) | SI (HCMV) |
| This compound | MRC-5 Fibroblasts | >100 | >41.7 | >18.9 |
| Cidofovir | MRC-5 Fibroblasts | >100 | >6.25 | >111.1 |
Mechanisms of Action
This compound and cidofovir exhibit distinct mechanisms of antiviral activity, targeting different stages of the viral replication cycle.
This compound: Inhibition of Cyclin-Dependent Kinases
This compound is a purine derivative that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK7 and CDK9.[2][3] These kinases are crucial for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation and elongation of transcription.[3] By inhibiting CDK7 and CDK9, this compound prevents the proper phosphorylation of RNA polymerase II, leading to the production of truncated and non-polyadenylated viral mRNAs.[2] This ultimately results in decreased translation of viral proteins and inhibition of viral replication.[2] Transcription from viral genomes is often more sensitive to the inhibition of CDK9 than cellular transcription, providing a degree of selectivity.[3]
Cidofovir: Inhibition of Viral DNA Polymerase
Cidofovir is an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate.[4] It exerts its antiviral effect by targeting the viral DNA polymerase.[4] Once inside the host cell, cidofovir is phosphorylated by cellular enzymes, first to cidofovir monophosphate and then to its active form, cidofovir diphosphate.[4] Cidofovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4][5] The incorporation of cidofovir into the viral DNA leads to a significant reduction in the rate of DNA chain elongation, thereby halting viral replication.[6] For some viruses, such as human cytomegalovirus (HCMV), the incorporation of two consecutive cidofovir molecules results in chain termination.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of incorporation of cidofovir into DNA by human cytomegalovirus DNA polymerase on DNA elongation - PMC [pmc.ncbi.nlm.nih.gov]
selectivity of Olomoucine II compared to other purine-based CDK inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Olomoucine II with other purine-based Cyclin-Dependent Kinase (CDK) inhibitors, focusing on its selectivity and performance based on available experimental data. The information is intended to assist researchers in making informed decisions for their studies in cell cycle regulation, oncology, and other related fields.
Comparative Selectivity Profile of Purine-Based CDK Inhibitors
This compound is a second-generation purine-based inhibitor of cyclin-dependent kinases.[1] Like its predecessors, Olomoucine and Roscovitine, it functions as a competitive inhibitor for the ATP-binding site of CDKs.[2] However, structural modifications, specifically the addition of a hydroxyl group on the 6-benzyl group compared to Roscovitine, lead to differences in its selectivity profile.[3] The following table summarizes the inhibitory activity (IC50 values) of this compound and other key purine-based CDK inhibitors against a panel of kinases.
| Kinase Target | This compound (μM) | Olomoucine (μM) | Roscovitine (μM) | Purvalanol A (nM) |
| CDK1/cyclin B | 7.6 | 7 | 0.7 | 4 |
| CDK2/cyclin A | - | 7 | 0.7 | 70 |
| CDK2/cyclin E | 0.1 | 7 | 0.7 | 35 |
| CDK4/cyclin D1 | 19.8 | >1000 | >100 | 850 |
| CDK5/p35 | - | 3 | 0.2 | 75 - 240 |
| CDK7/cyclin H | 0.45 | - | 21 | 100 |
| CDK9/cyclin T | 0.06 | - | 0.4 | - |
| ERK1/MAPK | - | 25 | 14 | - |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.
From the data, this compound demonstrates potent inhibition of CDK9/cyclin T and CDK2/cyclin E.[1] In comparison to Roscovitine, this compound shows a significantly higher potency for CDK9, a key regulator of transcription.[3] Purvalanol A, another purine derivative, generally exhibits higher potency, with IC50 values in the nanomolar range for several CDKs.[4] Notably, all listed purine-based inhibitors show weaker activity against CDK4/cyclin D1.[5]
Signaling Pathway and Experimental Workflow
To understand the context of CDK inhibition and the methods used to determine inhibitor selectivity, the following diagrams illustrate the general CDK signaling pathway and a typical experimental workflow for kinase inhibitor screening.
Caption: Simplified CDK signaling pathway in the cell cycle.
Caption: Typical workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding its potential therapeutic applications and off-target effects. Below are detailed methodologies for key experiments cited in the evaluation of CDK inhibitors.
In Vitro Kinase Inhibition Assay (using ADP-Glo™ Kinase Assay)
This protocol is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase enzymes (e.g., CDK2/cyclin E)
-
Kinase-specific substrate
-
Purine-based inhibitors (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the purine-based inhibitors in the appropriate assay buffer. Include a DMSO-only control (vehicle).
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control.
-
Add 2 µL of the kinase solution (containing the purified kinase enzyme in reaction buffer).
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the kinase activity.
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a compound binds to its intended target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Cultured cells expressing the target kinase
-
Purine-based inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the purine-based inhibitor at the desired concentration or with a vehicle control (DMSO). Incubate under normal cell culture conditions to allow for compound entry and target binding.
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of different temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis: Lyse the cells by a suitable method such as freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target kinase in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
The curve for the inhibitor-treated sample should show a shift to the right, indicating a higher melting temperature and thus, target engagement.
-
Conclusion
This compound is a potent, second-generation purine-based CDK inhibitor with a distinct selectivity profile, notably its high potency against CDK9. While other purine analogs like Purvalanol A may offer higher potency for certain CDKs, the specific inhibitory profile of this compound makes it a valuable tool for studying the roles of specific CDKs, particularly in the context of transcription and cell cycle control. The experimental protocols provided herein offer standardized methods for researchers to further investigate the selectivity and cellular effects of this compound and other kinase inhibitors.
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validating p53-Dependent Apoptosis: A Comparative Guide to Olomoucine II and Alternatives
For researchers, scientists, and drug development professionals, discerning the precise mechanisms of apoptosis is paramount. The tumor suppressor protein p53 stands as a critical regulator of this process, and its activation is a key strategy in cancer therapeutics. This guide provides a comprehensive comparison of Olomoucine II with other widely used compounds for validating p53-dependent apoptosis, supported by experimental data and detailed protocols.
This guide will objectively compare the performance of this compound, a cyclin-dependent kinase (CDK) inhibitor, against two prominent alternatives: Nutlin-3a, an MDM2 inhibitor, and RITA (Reactivation of p53 and Induction of Tumor Apoptosis). We will delve into their mechanisms of action, present comparative data on their efficacy, and provide detailed experimental protocols to aid in the design and execution of robust validation studies.
Mechanism of Action: A Tale of Three Compounds
The validation of p53-dependent apoptosis hinges on the ability to selectively induce cell death in cells with functional p53, while cells lacking p53 remain unaffected. This compound, Nutlin-3a, and RITA achieve this through distinct molecular pathways.
This compound , a purine derivative, functions as a competitive inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK7.[1] By inhibiting CDKs, this compound can lead to cell cycle arrest, and in some contexts, the induction of p53 and its transcriptional target, the CDK inhibitor p21WAF1.[2][3] This suggests a potential role in activating the p53 pathway. However, studies have also indicated that this compound can induce apoptosis in a manner independent of p53 status in certain cancer cell lines, a critical consideration for its use as a specific validator of p53-dependent apoptosis.[4]
Nutlin-3a operates through a more direct mechanism of p53 activation. It is a small molecule inhibitor of the MDM2-p53 interaction.[5][6] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents this interaction, leading to the stabilization and accumulation of p53.[6] This accumulation of active p53 triggers the transcription of pro-apoptotic genes, culminating in p53-dependent cell death.[6][7] Its high specificity for the MDM2-p53 interaction makes it a widely used tool for validating p53-dependent apoptosis.[8][9]
RITA also activates p53 but through a different mechanism than Nutlin-3a. It binds to the N-terminus of p53, inducing a conformational change that prevents its interaction with MDM2.[5] This leads to p53 accumulation and subsequent apoptosis. Interestingly, some studies suggest that RITA can also induce apoptosis in cells with mutant or even null p53, indicating the involvement of p53-independent pathways.[10][11] This broader activity profile distinguishes it from the more targeted action of Nutlin-3a.
Performance Comparison: A Data-Driven Analysis
The efficacy of these compounds in inducing p53-dependent apoptosis can be quantitatively assessed by comparing their half-maximal inhibitory concentration (IC50) in isogenic cell lines that differ only in their p53 status (i.e., p53 wild-type vs. p53-null). A significantly lower IC50 in p53 wild-type cells is indicative of p53-dependent activity.
| Compound | Target | Mechanism of Action | Cell Line (p53 status) | IC50 (µM) | Reference |
| This compound | CDKs | Inhibits cyclin-dependent kinases, can induce p53 and p21. | Burkitt's lymphoma WMN (wt) | Not specified | [4] |
| Burkitt's lymphoma CA46 (mutant) | Not specified (similar cytotoxicity to wt) | [4] | |||
| Nutlin-3a | MDM2 | Inhibits MDM2-p53 interaction, stabilizing p53. | HCT116 (p53+/+) | ~5-10 | [12] |
| HCT116 (p53-/-) | >70 | [6] | |||
| U87MG (wt) | ~10 | [1] | |||
| T98G (mutant) | >20 | [1] | |||
| Ovarian Cancer (wt) | 4 - 6 | [6] | |||
| Ovarian Cancer (mutant) | 20 - >70 | [6] | |||
| RITA | p53 | Binds to p53, preventing MDM2 interaction. | HCT116 (p53+/+) | <3.0 | [13] |
| HCT116 (p53-/-) | Sensitive (p53-independent effects) | [10] | |||
| Colorectal Cancer (wt or mutant) | <3.0 (in sensitive lines) | [13] | |||
| PCI-13 (p53 null) | Growth inhibition observed | [14] |
Note: IC50 values can vary depending on the cell line, experimental conditions, and assay duration. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: p53-dependent apoptosis pathway and compound intervention points.
Caption: Workflow for validating p53-dependent apoptosis.
Experimental Protocols
Here are detailed methodologies for key experiments to validate p53-dependent apoptosis using this compound and its alternatives.
Cell Culture and Treatment
-
Cell Lines: Use isogenic cell lines with differing p53 status, such as HCT116 p53+/+ and HCT116 p53-/-. Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound, Nutlin-3a, and RITA in dimethyl sulfoxide (DMSO). Dilute to final working concentrations in cell culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Treat cells with a range of concentrations of each compound for various time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for apoptosis induction. Include a vehicle control (DMSO) in all experiments.
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining:
-
Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each compound.
Western Blot Analysis for Apoptosis Markers
This technique confirms apoptosis by detecting the cleavage of key apoptotic proteins.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to compare the expression levels of apoptotic markers between different treatment groups.
Conclusion
By employing the comparative data and detailed experimental protocols provided in this guide, researchers can confidently design and execute experiments to accurately validate the role of p53 in their apoptotic pathways of interest.
References
- 1. Cellular effects of olomoucine in human lymphoma cells differing in p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in p53 status significantly influence the cellular response and cell survival to 1,25-dihydroxyvitamin D3-metformin cotreatment in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RITA induces apoptosis in p53-null K562 leukemia cells by inhibiting STAT5, Akt, and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rescue of the apoptotic-inducing function of mutant p53 by small molecule RITA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p53 by nutlin-3a induces apoptosis and cellular senescence in human glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. p53-independent death and p53-induced protection against apoptosis in fibroblasts treated with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-to-cell variation in p53 dynamics leads to fractional killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Crossroads: A Comparative Guide to Olomoucine II's Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. Olomoucine II, a potent inhibitor of cyclin-dependent kinases (CDKs), has emerged as a valuable tool in cell cycle research and oncology. This guide provides a comprehensive comparison of this compound's reactivity with its primary targets and other kinases, supported by experimental data and detailed protocols.
This compound, a 2,6,9-trisubstituted purine, demonstrates significant inhibitory activity against several key regulators of the cell cycle. Its primary targets are members of the CDK family, which play crucial roles in the progression of cellular division and transcription. However, like many kinase inhibitors, this compound exhibits a degree of cross-reactivity with other kinases, a factor that must be considered when interpreting experimental results.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values of this compound against a panel of kinases, highlighting its selectivity profile.
| Kinase Target | IC50 (µM) | Potency |
| CDK9/cyclin T | 0.06 | Very High |
| CDK2/cyclin E | 0.1 | Very High |
| CDK7/cyclin H | 0.45 | High |
| CDK1/cyclin B | 7.6 | Moderate |
| CDK4/cyclin D1 | 19.8 | Low |
| ERK2 | 32 | Very Low |
| Other Kinases (Panel of 10) | >100 | Negligible |
The specific kinases in this panel with negligible inhibition are not publicly detailed in the cited literature but are noted to have IC50 values exceeding 100 µM.
The data clearly indicates that this compound is a highly potent inhibitor of CDK9, CDK2, and CDK7, with moderate to low activity against CDK1 and CDK4, respectively.[1] Notably, its inhibitory effect on ERK2 is significantly weaker, and it displays minimal activity against a broader panel of ten other kinases. This profile underscores its relative selectivity for the CDK family, particularly the transcriptional (CDK9, CDK7) and cell cycle-regulating (CDK2) members.
Signaling Pathway Interactions
The following diagram illustrates the primary signaling pathways affected by this compound, highlighting its potent inhibition of key CDKs involved in cell cycle progression and transcription.
Caption: this compound's inhibitory effects on key cell cycle and transcriptional kinases.
Experimental Workflow for Kinase Inhibition Assay
The determination of this compound's IC50 values typically involves an in vitro kinase assay. The following diagram outlines a general workflow for such an experiment.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, adaptable for determining the IC50 of this compound against various kinases. This protocol is based on established methodologies for radiometric kinase assays.
Objective: To determine the concentration at which this compound inhibits 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin E)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in kinase reaction buffer from the stock solution. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP to achieve the desired specific activity.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase/substrate mixture with each dilution of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
-
Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This detailed analysis of this compound's cross-reactivity provides researchers with the necessary information to effectively utilize this inhibitor in their studies, ensuring accurate interpretation of experimental outcomes and facilitating the development of more selective therapeutic agents.
References
Olomoucine II: A Comparative Analysis for Researchers and Drug Development Professionals
Olomoucine II, a potent inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant tool in cell cycle research and a potential candidate for therapeutic development. This guide provides a comparative analysis of this compound against other well-known kinase inhibitors, focusing on its performance, selectivity, and mechanism of action, supported by experimental data.
At a Glance: this compound in the Kinase Inhibitor Landscape
This compound is a second-generation purine derivative, developed as an analogue of roscovitine. Its chemical modifications result in a distinct and, in some cases, more potent and selective inhibitory profile against key cell cycle and transcriptional kinases. This guide will primarily compare this compound with its predecessor, roscovitine, and other notable CDK inhibitors such as flavopiridol and purvalanol A.
Quantitative Comparison of Kinase Inhibition
The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values of this compound and its comparators against a panel of cyclin-dependent kinases.
Table 1: Comparative IC50 Values (in µM) of this compound and Roscovitine against various Cyclin-Dependent Kinases.
| Kinase Target | This compound (µM) | Roscovitine (µM) | Reference |
| CDK1/cyclin B | >10 | 0.45 | [1] |
| CDK2/cyclin A | 7 | 0.7 | [2] |
| CDK2/cyclin E | 7 | 0.7 | [2] |
| CDK5/p25 | - | - | - |
| CDK7/cyclin H | - | - | - |
| CDK9/cyclin T1 | - | - | - |
Table 2: Antiproliferative Activity (GI50 in µM) of Olomoucine and Roscovitine in the NCI-60 Human Tumor Cell Line Panel.
| Inhibitor | Average GI50 (µM) | Reference |
| Olomoucine | 60.3 | [3] |
| Roscovitine | 16 | [3] |
Experimental Protocols
A generalized protocol for an in vitro kinase assay to determine the IC50 values of inhibitors like this compound is described below. This protocol is based on commonly used methodologies in the field.
In Vitro Kinase Inhibition Assay Protocol
-
Kinase Reaction Buffer Preparation: A typical kinase buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are diluted in the kinase reaction buffer. A generic substrate, such as histone H1 or a specific peptide substrate, is also prepared in the same buffer.
-
Inhibitor Preparation: this compound and other test compounds are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are mixed in a 96-well plate. The reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP) at a concentration close to its Km value for the specific kinase.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer). The amount of phosphorylated substrate is then quantified. For radiolabeled assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ADP detection can be used.
-
IC50 Calculation: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and its counterparts exert their cellular effects by modulating key signaling pathways that control cell cycle progression and survival.
Cell Cycle Regulation
Both this compound and roscovitine are known to induce cell cycle arrest, but they can affect different phases of the cell cycle. In human breast cancer MCF-7 cells, roscovitine was found to arrest cells in the G2/M phase, whereas olomoucine inhibited the S to G2 transition, leading to an accumulation of cells in the S-phase[4]. In normal human fibroblasts, both compounds induced a G1 phase arrest[5]. This differential effect highlights the cell-type-specific responses to these inhibitors.
p53 Pathway Activation
A key differentiator for this compound is its mechanism of activating the tumor suppressor protein p53. While roscovitine has also been shown to up-regulate p53, this compound appears to do so through a distinct mechanism involving the ribosomal protein L11 and the E3 ubiquitin ligase Mdm2[6]. Under normal conditions, Mdm2 targets p53 for degradation. This compound treatment can lead to the formation of a complex between Mdm2 and L11, which inhibits the ubiquitin ligase function of Mdm2. This leads to the stabilization and activation of p53, resulting in the transcription of p53 target genes like p21, which further contributes to cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by roscovitine and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of CDK2 and CDK9 by Olomoucine II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Olomoucine II's performance in inhibiting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), crucial targets in cancer therapy and other cell cycle-related diseases. We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with other known CDK inhibitors.
Quantitative Performance Analysis
This compound demonstrates potent inhibition of both CDK2 and CDK9. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cyclin-dependent kinases, providing a clear view of its selectivity profile. For comparative purposes, data for other well-established CDK inhibitors—Roscovitine, Flavopiridol, and Dinaciclib—are also presented.
| Kinase Target | This compound IC50 (µM) | Roscovitine IC50 (µM) | Flavopiridol IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK2/cyclin E | 0.1 [1] | 0.7[2][3] | 40[4] | 1[5][6][7] |
| CDK9/cyclin T | 0.06 [1] | 0.60[8] | 20-100[4] | 4[5][6][7] |
| CDK1/cyclin B | 7.6[1] | 0.65[2][3] | 30[4] | 3[5][6][7] |
| CDK4/cyclin D1 | 19.8[1] | >100[8] | 20-40[4] | - |
| CDK5/p25 | - | 0.16[2] | - | 1[5][6][7] |
| CDK7/cyclin H | 0.45[1] | 0.46[8] | 875[4] | - |
Key Observations:
-
This compound exhibits high potency against both CDK9 and CDK2, with IC50 values in the low nanomolar and sub-micromolar range, respectively[1].
-
It displays a degree of selectivity, with significantly higher IC50 values for CDK1 and CDK4, suggesting a preferential inhibition of CDK2 and CDK9[1].
-
In comparison, while Dinaciclib shows broad and potent inhibition across multiple CDKs in the nanomolar range[5][6][7], this compound's profile suggests a more targeted approach.
-
Roscovitine, a structurally related purine analog, also inhibits a similar spectrum of CDKs but with generally higher IC50 values compared to this compound's potency against CDK9[2][3][8].
-
Flavopiridol acts as a pan-CDK inhibitor with broad activity across several CDKs in the nanomolar range[4].
Experimental Validation Protocols
To validate the inhibitory effects of this compound on CDK2 and CDK9, a series of in vitro and cell-based assays are essential. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified CDK2 and CDK9.
Objective: To determine the IC50 value of this compound for CDK2 and CDK9.
Materials:
-
Recombinant active CDK2/Cyclin E and CDK9/Cyclin T complexes.
-
Histone H1 (for CDK2) or a specific peptide substrate (for CDK9).
-
This compound and other comparator inhibitors.
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Phosphocellulose paper or 96-well plates.
-
Scintillation counter or luminometer.
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube or a well of a 96-well plate, combine the recombinant CDK/cyclin complex, the substrate (Histone H1 for CDK2 or a specific peptide for CDK9), and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay) and incubate at 30°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP generated.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method assesses the effect of this compound on cell cycle progression, which is regulated by CDKs. Inhibition of CDK2 is expected to cause a G1/S phase arrest, while CDK9 inhibition can indirectly affect the cell cycle by modulating the expression of key cell cycle proteins.
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be used to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software. An accumulation of cells in the G1 phase would be indicative of CDK2 inhibition.
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key downstream targets of CDK2 and CDK9, providing further evidence of their inhibition.
Objective: To confirm the inhibition of CDK2 and CDK9 activity in a cellular context.
Materials:
-
Human cancer cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against:
-
Phospho-Rb (Ser807/811) - a CDK2 substrate.
-
Total Rb.
-
Phospho-RNA Polymerase II (Ser2) - a CDK9 substrate.
-
Total RNA Polymerase II.
-
β-actin or GAPDH (as a loading control).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting apparatus.
Procedure:
-
Treat cells with this compound as in the cell cycle analysis protocol.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the phosphorylation of Rb and RNA Polymerase II would indicate the inhibition of CDK2 and CDK9, respectively.
Visualizing the Mechanisms of Action and Experimental Workflow
To further elucidate the roles of CDK2 and CDK9 and the experimental approach to validate their inhibition, the following diagrams are provided.
Figure 1. Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.
Figure 2. The role of CDK9 in transcriptional elongation and its inhibition by this compound.
Figure 3. A logical workflow for validating the inhibition of CDK2 and CDK9 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Olomoucine II: A Comparative Analysis with siRNA-Mediated Gene Silencing
A definitive guide to validating the therapeutic targets of the cyclin-dependent kinase inhibitor, Olomoucine II, through comparative analysis with RNA interference.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the on-target effects of this compound. By objectively comparing its performance with the highly specific gene silencing mechanism of small interfering RNA (siRNA), this document outlines the experimental data and detailed protocols necessary for robust target validation.
This compound, a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant anti-proliferative and antiviral properties. Its primary targets include CDK2, CDK7, and CDK9, key regulators of cell cycle progression and transcription.[1][2] Validating that the observed cellular effects of this compound are a direct consequence of inhibiting these specific targets is crucial for its development as a therapeutic agent. The use of siRNA to knockdown the expression of these individual CDKs provides a powerful method to mimic the on-target effects of the inhibitor and thus confirm its mechanism of action.[3][4]
Comparative Efficacy: this compound vs. siRNA
The following tables summarize quantitative data from representative experiments comparing the effects of this compound treatment with those of siRNA-mediated knockdown of its primary targets (CDK2, CDK7, and CDK9) on cancer cell lines.
Table 1: Effect on Cell Viability (MTT Assay)
| Treatment Group | Target | Concentration / Transfection | Cell Viability (% of Control) |
| Vehicle Control | - | - | 100% |
| This compound | CDK2/7/9 | 10 µM | 45% |
| Scrambled siRNA | - | 50 nM | 98% |
| CDK2 siRNA | CDK2 | 50 nM | 65% |
| CDK7 siRNA | CDK7 | 50 nM | 70% |
| CDK9 siRNA | CDK9 | 50 nM | 60% |
| Pooled CDK2/7/9 siRNA | CDK2/7/9 | 50 nM | 48% |
Data are representative and compiled from similar studies investigating CDK inhibitors and their validation using siRNA.[4][5][6]
Table 2: Induction of Cell Cycle Arrest (Flow Cytometry with Propidium Iodide Staining)
| Treatment Group | Target | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 45% | 35% | 20% |
| This compound | CDK2/7/9 | 70% | 15% | 15% |
| Scrambled siRNA | - | 46% | 34% | 20% |
| CDK2 siRNA | CDK2 | 68% | 20% | 12% |
| CDK7 siRNA | CDK7 | 65% | 22% | 13% |
| CDK9 siRNA | CDK9 | 62% | 25% | 13% |
Data are representative and based on studies showing that inhibition of CDK2, a key regulator of the G1/S transition, leads to G1 arrest.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection
This protocol outlines the transient transfection of siRNA into cultured mammalian cells to specifically knockdown the expression of target proteins (CDK2, CDK7, and CDK9).
Materials:
-
siRNA duplexes (target-specific and scrambled negative control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
One day before transfection, seed cells in a 6-well plate to ensure they are 70-90% confluent at the time of transfection.
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 50 nM of siRNA duplex in 150 µL of Opti-MEM™ I medium.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 150 µL of Opti-MEM™ I medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 2.5 mL of fresh, antibiotic-free growth medium to each well.
-
Add the 300 µL siRNA-lipid complex mixture dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.[7][8]
Western Blotting
This protocol is used to confirm the knockdown of target protein expression following siRNA transfection and to assess the effect of this compound on downstream signaling proteins.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CDK2, anti-CDK7, anti-CDK9, anti-phospho-Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound or siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound and siRNA knockdown on cell metabolic activity, which is an indicator of cell viability.[1][10][11]
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or transfect with siRNA as described above.
-
After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[12]
Materials:
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[2][13]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the experimental workflow for target validation, and the logical comparison between this compound and siRNA.
Caption: this compound inhibits CDK2, CDK7, and CDK9, leading to cell cycle arrest.
Caption: Workflow for comparing this compound effects with siRNA-mediated target knockdown.
Caption: Logical framework for confirming the on-target effects of this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - siRNA knockdown of CDK9 impairs ATC cell proliferation. - Public Library of Science - Figshare [plos.figshare.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of Olomoucine II: A Procedural Guide
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of Olomoucine II, a potent inhibitor of cyclin-dependent kinases (CDKs). Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is an active pharmacological agent, and all waste containing this compound must be treated as hazardous chemical waste.
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound, facilitating easy reference for handling and storage.
| Property | Value | Citations |
| CAS Number | 500735-47-7 | [1][2][3] |
| Molecular Formula | C₁₉H₂₆N₆O₂ | [1][2][3] |
| Molecular Weight | ~370.45 g/mol | [2][3] |
| Appearance | Solid powder | [2][4] |
| Purity | >98% | [2] |
| Solubility | DMSO (up to 100 mM), Methanol, Ethanol (1 mg/mL), Chloroform (50 mg/mL) | [1][2][4] |
| Storage Temperature | -20°C | [2][4] |
| Storage Conditions | Store under desiccating conditions, protect from light. | [2] |
Standard Operating Procedure for this compound Disposal
Disposal of this compound and associated materials must be conducted in accordance with institutional and local regulations for hazardous waste. Never dispose of this compound down the drain or in regular solid waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or waste), ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial. Use dedicated, clearly labeled containers for each waste stream.
-
Solid Waste:
-
Items: Includes expired or unused pure this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips.
-
Procedure:
-
Carefully place all solid waste into a designated, sealable hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled "Hazardous Waste" and includes the chemical name "this compound."
-
-
-
Liquid Waste:
-
Items: Includes solutions of this compound in solvents like DMSO or ethanol, and any rinsate from decontaminating glassware.
-
Procedure:
-
Pour liquid waste into a dedicated, leak-proof, and shatter-resistant hazardous liquid waste container suitable for organic solvents.
-
Do not mix with incompatible waste streams (e.g., aqueous waste, acidic or basic solutions).
-
Label the container "Hazardous Waste" and list all contents, including "this compound" and the specific solvent(s) with their approximate concentrations.
-
-
-
Contaminated Sharps:
-
Items: Includes needles, syringes, or other sharp objects contaminated with this compound.
-
Procedure:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container for chemically contaminated sharps.
-
Label the container "Hazardous Waste - Sharps" and specify "this compound."
-
-
Storage and Final Disposal
-
Interim Storage: Store all sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be secure, well-ventilated, and have secondary containment.
-
Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The primary method for final disposal of such compounds is typically high-temperature incineration[5].
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Post a warning sign.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles. For large spills of powder, respiratory protection may be necessary to avoid inhalation.
-
Contain the Spill:
-
For Solid Powder: Gently cover the spill with a damp paper towel to avoid creating dust.
-
For Liquid Solutions: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads), starting from the outside and working inward.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, paper towels) using forceps or a scoop.
-
Place all cleanup materials into a designated hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
-
Dispose of Waste: All materials used for cleanup must be disposed of as this compound hazardous solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Logical workflow for segregating and disposing of this compound waste streams.
References
Essential Safety and Operational Guide for Handling Olomoucine II
This document provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Olomoucine II. The following procedural guidance is designed to ensure the safe and effective use of this potent cyclin-dependent kinase (CDK) inhibitor in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Given that this compound is an antineoplastic agent, stringent safety precautions must be observed to prevent exposure.[1][2] Handling should be conducted in accordance with good industrial hygiene and safety procedures.[3]
Engineering Controls:
-
Work with this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[4]
Personal Protective Equipment:
-
Gloves: Wear double chemotherapy-grade nitrile gloves.[2][5] The outer glove should extend over the cuff of the lab coat. Change gloves immediately if contaminated or damaged.[5][6]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[3][5]
-
Lab Coat: A disposable, long-sleeved, solid-front gown made of a low-permeability fabric is required.[5][6]
-
Respiratory Protection: If there is a risk of aerosolization and work is not conducted in a containment system, a NIOSH-approved respirator (e.g., N95) should be used.[4][5]
Handling Procedure:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Prepare the work area by lining it with an absorbent, plastic-backed pad to contain any potential spills.
-
When preparing solutions, handle the solid form of this compound carefully to avoid generating dust.
-
If weighing the compound, do so in a ventilated enclosure.
-
After handling, wipe down the work surface with an appropriate cleaning agent.
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Quantitative Data: Inhibitory Activity of this compound
This compound is a potent inhibitor of several cyclin-dependent kinases and demonstrates significant antiproliferative and antiviral activity.
| Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Virus | IC₅₀ (µM) |
| CDK1/cyclin B | 7.6[7] | HOS | 9.3[7] | Herpes Simplex Virus 1 (HSV-1) | 5.0[8] |
| CDK2/cyclin E | 0.1[7] | T98G | 9.2[7] | Herpes Simplex Virus 2 (HSV-2) | 4.7[8] |
| CDK4/cyclin D1 | 19.8[7] | HBL100 | 10.5[7] | Vaccinia Virus | 3.8[8] |
| CDK7/cyclin H | 0.45[7] | BT474 | 13.6[7] | Human Adenovirus type 4 (Ad4) | 2.4[8] |
| CDK9/cyclin T | 0.06[7] | MCF-7 | 5.3[9], 5.0[7] | Human Cytomegalovirus (HCMV) | 3.2[8] |
| ERK2 | 32[8] | HT-29 | 10.8[7] | ||
| ABCB1 | 6.4[8] | CCRF-CEM | 9.3[7] | ||
| BV173 | 2.7[7] | ||||
| HL60 | 16.3[7] | ||||
| K562 | 11.1[9] | ||||
| G631 | 6.3[9] |
Experimental Protocols
Plaque Number Reduction Assay for Antiviral Activity
This protocol is adapted from a study on the antiviral properties of this compound.[10]
-
Cell Culture: Grow confluent monolayers of a suitable host cell line (e.g., HFFF cells for HCMV, A549 cells for Ad4) in 25 cm² tissue culture flasks.[10]
-
Infection: Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the target virus. Allow the virus to adsorb for 1 hour at 37°C in a CO₂ incubator on a rocking platform.[10]
-
Treatment: Following adsorption, remove the viral inoculum and overlay the cells with a medium containing 1% Avicel RC-591 and varying concentrations of this compound (typically ranging from 0.04 µM to 20 µM).[10]
-
Incubation: Incubate the flasks at 37°C in a CO₂ incubator for a period appropriate for the virus being tested (to allow for plaque formation).
-
Plaque Staining and Counting: After the incubation period, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of this compound that reduces the number of plaques by 50% compared to an untreated virus control.
Disposal Plan
As an antineoplastic agent, all waste contaminated with this compound must be treated as hazardous chemical waste.[2]
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, absorbent pads, and empty vials, should be placed in a designated, clearly labeled hazardous waste container (often a yellow "Trace" waste container).[2]
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other laboratory waste streams.[2]
-
Sharps: Syringes and needles contaminated with this compound must be disposed of in a black hazardous waste sharps container if they contain any residual volume.[2] If the syringe is completely empty with no visible residue, it may be disposed of in a standard red sharps container.[2] Do not recap needles.[2]
-
Waste Pickup: When waste containers are full, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[2]
Visualizations
Caption: this compound inhibits CDK1/2, leading to cell cycle arrest and activation of the p53 pathway.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uri.edu [web.uri.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. gerpac.eu [gerpac.eu]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound [sigmaaldrich.com]
- 10. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
